2,6-Dimethoxyphenol-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
157.18 g/mol |
IUPAC 名称 |
3,4,5-trideuterio-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D |
InChI 键 |
KLIDCXVFHGNTTM-QGZYMEECSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)O)OC)[2H] |
规范 SMILES |
COC1=C(C(=CC=C1)OC)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dimethoxyphenol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound of significant interest in various fields, including as a building block in organic synthesis and as a reference standard. The deuterated analog, 2,6-Dimethoxyphenol-d3, in which the hydrogen atoms of one of the methoxy groups are replaced with deuterium, is a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This guide details a proposed synthesis starting from pyrogallol and utilizing a deuterated methylating agent, followed by a robust purification protocol.
Proposed Synthesis of this compound
The most plausible and efficient route for the synthesis of this compound is the selective O-methylation of pyrogallol using a deuterated methylating agent. Based on high-yield procedures for the non-deuterated analog, the use of deuterated dimethyl carbonate in a microreactor system is a promising approach. Alternatively, a more traditional batch synthesis using deuterated methyl iodide (CD₃I) can be employed.
Signaling Pathway of the Proposed Synthesis
The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ions of pyrogallol act as nucleophiles, attacking the electrophilic methyl group of the deuterated methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound.
Synthesis via Methylation with Deuterated Dimethyl Carbonate (Microreactor Method)
This method is adapted from a high-yield synthesis of the non-deuterated analog.
Materials:
-
Pyrogallol (12.6 g, 0.1 mol)
-
Deuterated Dimethyl Carbonate ((CD₃)₂CO₃) (20.0 g, 0.21 mol)
-
Tetrabutylammonium bromide (TBAB) (0.16 g, 0.0005 mol)
-
Methanol (150 mL)
Procedure:
-
Dissolve pyrogallol, deuterated dimethyl carbonate, and TBAB in methanol.
-
Introduce the solution into a microreactor system using a pump at a flow rate of 2 mL/min.
-
Set the reaction temperature to 135°C and the pressure to 5 MPa.
-
Allow the reaction to proceed for a residence time of 30 minutes. The total reaction time will be approximately 2 hours.
-
After the reaction is complete, collect the effluent.
-
Recover the methanol from the product mixture by distillation.
-
The crude product is then purified by distillation under reduced pressure.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add deionized water to the hot solution until the first sign of persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the analogous non-deuterated synthesis.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| Pyrogallol | 12.6 g | - |
| Deuterated Dimethyl Carbonate | 20.0 g | - |
| Reaction Conditions | ||
| Temperature | 135 °C | Thermocouple |
| Pressure | 5 MPa | Pressure Gauge |
| Flow Rate | 2 mL/min | Pump Calibration |
| Product | ||
| Expected Yield | ~14.0 g (Estimated) | Gravimetric |
| Expected Purity | >99% (Estimated) | GC-MS, NMR |
| Melting Point | 53-56 °C | Melting Point Apparatus |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
In-Depth Technical Guide to 2,6-Dimethoxyphenol-d3: Isotopic Labeling and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethoxyphenol-d3, a deuterated analog of 2,6-Dimethoxyphenol. This document details its synthesis, purity analysis, and key applications, with a focus on providing practical information for researchers in the fields of analytical chemistry, drug metabolism, and pharmaceutical development.
Introduction
2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring phenolic compound. Its deuterated isotopologue, this compound, is a valuable tool in analytical and research settings. The incorporation of three deuterium atoms into the aromatic ring of the molecule imparts a higher mass, which allows for its use as an internal standard in mass spectrometry-based quantification methods. The stable isotopic label does not significantly alter the chemical properties of the molecule, making it an ideal tracer for its non-labeled counterpart in complex biological matrices.
Isotopic Labeling and Synthesis
The synthesis of this compound, specifically the 3,4,5-trideuterated isotopologue, involves the selective replacement of hydrogen atoms with deuterium atoms on the aromatic ring. A plausible synthetic route is a multi-step process starting from a suitable precursor, followed by a catalyzed hydrogen-deuterium exchange reaction.
Proposed Synthesis Pathway: A common method for introducing deuterium to an aromatic ring is through electrophilic aromatic substitution using a strong deuterium acid catalyst.
Experimental Protocol: Synthesis of 2,6-Dimethoxyphenol-3,4,5-d3
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-Dimethoxyphenol in a deuterated solvent such as deuterium oxide (D₂O).
-
Catalyst Addition: Carefully add a deuterated acid catalyst, for example, deuterated sulfuric acid (D₂SO₄), to the reaction mixture. The acid facilitates the electrophilic substitution of the aromatic protons with deuterons.
-
Reaction Conditions: Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to ensure complete exchange at the desired positions (3, 4, and 5 on the aromatic ring). The reaction temperature is a critical parameter and should be carefully controlled.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction by carefully neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Purity Analysis
The quality of this compound is critical for its application as an internal standard. Purity is assessed in terms of both chemical purity (absence of other chemical compounds) and isotopic purity (the degree of deuterium incorporation).
Data Presentation
| Parameter | Specification | Method |
| Chemical Purity | 99.72% | GC |
| Isotopic Purity | >95% | NMR |
Data sourced from a representative Certificate of Analysis.[1]
Experimental Protocols for Purity Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
NMR spectroscopy is used to confirm the molecular structure and determine the extent of deuterium incorporation.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: A standard proton NMR experiment.
-
Analysis: The absence or significant reduction in the intensity of the signals corresponding to the protons at the 3, 4, and 5 positions of the aromatic ring, relative to the signals of the methoxy protons, confirms successful deuteration. The isotopic purity can be estimated by comparing the integration of the residual aromatic proton signals to the integration of a non-deuterated internal standard or the methoxy proton signals.
-
-
¹³C NMR Acquisition:
-
Experiment: A standard carbon-13 NMR experiment.
-
Analysis: The spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show splitting due to C-D coupling.
-
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-Dimethoxyphenol in various matrices, particularly in biological samples for drug metabolism and pharmacokinetic studies.
Use as an Internal Standard
In quantitative mass spectrometry (e.g., LC-MS/MS), an internal standard is a known amount of a substance that is added to a sample before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
Experimental Workflow:
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) containing the analyte of interest, 2,6-Dimethoxyphenol.
-
Internal Standard Spiking: Add a precise and known amount of a stock solution of this compound to each sample.
-
Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences and concentrate the analyte and internal standard.
-
LC-MS/MS Analysis: Inject the processed sample into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample. The mass spectrometer is set up to monitor specific mass transitions for both 2,6-Dimethoxyphenol and this compound.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the behavior of the analyte during sample processing and ionization, leading to high accuracy and precision.
References
Physical and spectral data of 2,6-Dimethoxyphenol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral data of 2,6-Dimethoxyphenol-d3. Due to the limited availability of specific experimental data for the deuterated form, this guide includes data for the non-deuterated analogue, 2,6-Dimethoxyphenol (also known as Syringol), as a reference point, with explanations of the expected variations for the d3 isotopologue.
Physical and Chemical Properties
This compound is the deuterium-labeled version of 2,6-Dimethoxyphenol.[1] The physical properties are expected to be very similar to the non-deuterated compound.
Table 1: Physical and Chemical Data of this compound
| Property | Value | Source |
| Chemical Name | This compound (Syringol-d3) | MedchemExpress |
| CAS Number | 2484091-60-1 | MedchemExpress |
| Molecular Formula | C₈H₇D₃O₃ | Inferred |
| Molecular Weight | 157.18 g/mol | Inferred |
Table 2: Physical and Chemical Data of 2,6-Dimethoxyphenol (Non-deuterated)
| Property | Value | Source |
| CAS Number | 91-10-1 | PubChem, Sigma-Aldrich[2] |
| Molecular Formula | C₈H₁₀O₃ | PubChem, NIST[2][3] |
| Molecular Weight | 154.16 g/mol | PubChem, Sigma-Aldrich[2] |
| Appearance | Colorless to off-white solid | Wikipedia, Sigma-Aldrich[4] |
| Melting Point | 50-57 °C | Sigma-Aldrich |
| Boiling Point | 261-262 °C | Sigma-Aldrich, Wikipedia[4] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether. | Wikipedia |
| Density | 1.15857 g/cm³ (at 60 °C) | Wikipedia[4] |
Spectral Data
The introduction of deuterium atoms into one of the methoxy groups will cause distinct changes in the spectral data, particularly in the mass spectrum and ¹H NMR spectrum.
Mass Spectrometry
The molecular weight of this compound is approximately 3 g/mol higher than its non-deuterated counterpart due to the three deuterium atoms. This will be reflected in the molecular ion peak in the mass spectrum.
Table 3: Mass Spectrometry Data of 2,6-Dimethoxyphenol (Non-deuterated)
| m/z | Relative Intensity | Fragmentation | Source |
| 154 | 99.99 | [M]⁺ | PubChem[2] |
| 139 | 44.06 | [M-CH₃]⁺ | PubChem[2] |
| 111 | 22.96 | PubChem[2] | |
| 96 | 20.75 | PubChem[2] | |
| 93 | 16.64 | PubChem[2] |
NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signal corresponding to one of the methoxy groups will be absent. The integration of the remaining methoxy signal will correspond to three protons. The aromatic proton signals will remain unchanged.
Table 4: ¹H NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Source |
| 6.50-6.89 | m | 3H | Ar-H | CDCl₃ | PubChem[2] |
| 5.55 | s | 1H | OH | CDCl₃ | PubChem[2] |
| 3.87 | s | 6H | 2 x -OCH₃ | CDCl₃ | PubChem[2] |
Table 5: ¹³C NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)
| Chemical Shift (ppm) | Assignment | Solvent | Source |
| 147.40 | C-O (Ar) | CDCl₃ | PubChem[2] |
| 135.09 | C-OH (Ar) | CDCl₃ | PubChem[2] |
| 119.10 | C-H (Ar) | CDCl₃ | PubChem[2] |
| 105.13 | C-H (Ar) | CDCl₃ | PubChem[2] |
| 56.27 | -OCH₃ | CDCl₃ | PubChem[2] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with potential subtle shifts in the C-D stretching and bending vibrations compared to C-H vibrations, though these may be masked by other signals.
Table 6: IR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)
| Wavenumber (cm⁻¹) | Description | Source |
| 3500-3300 | O-H stretch | Inferred |
| 3000-2850 | C-H stretch (aliphatic and aromatic) | Inferred |
| 1600-1450 | C=C stretch (aromatic) | Inferred |
| 1250-1000 | C-O stretch | Inferred |
Experimental Protocols
Synthesis of 2,6-Dimethoxyphenol
A general method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of pyrogallol.[5][6] For the synthesis of this compound, a deuterated methylating agent such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) would be used.
Protocol:
-
Dissolve pyrogallol in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) to the solution.
-
Add the methylating agent (e.g., methyl iodide) dropwise while stirring. For the deuterated compound, a deuterated methylating agent would be used.
-
The reaction mixture is then heated under reflux for a specified time.
-
After completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by crystallization or chromatography.
Another reported method involves the reaction of 2,6-dibromophenol with sodium methoxide in the presence of a copper catalyst.[7]
Laccase Activity Assay
2,6-Dimethoxyphenol is a common substrate for determining laccase activity by monitoring the formation of its colored oxidation product, 3,3',5,5'-tetramethoxy-4,4'-diphenoquinone.[8]
Protocol:
-
Prepare a reaction mixture containing a buffered solution (e.g., citrate-phosphate buffer, pH 4.5).
-
Add a solution of 2,6-Dimethoxyphenol to the buffer.
-
Initiate the reaction by adding the laccase enzyme solution.
-
Monitor the change in absorbance at 468 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.
Visualizations
Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol
Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to a phenoxy radical, which can then undergo radical-radical coupling to form a dimer. This dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has been shown to have enhanced antioxidant activity.[9]
Caption: Laccase-catalyzed oxidation and dimerization of 2,6-Dimethoxyphenol.
Experimental Workflow for Laccase Activity Assay
The following diagram illustrates a typical workflow for measuring laccase activity using 2,6-Dimethoxyphenol as a substrate.
Caption: Workflow for a spectrophotometric laccase activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 4. Syringol - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dimethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Commercial Suppliers of 2,6-Dimethoxyphenol-d3 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2,6-Dimethoxyphenol-d3 (Syringol-d3), a deuterated stable isotope-labeled compound crucial for a variety of research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis. This document outlines key technical data from prominent suppliers, details a representative experimental protocol for its use, and provides visualizations of the associated workflows and concepts.
Supplier and Product Overview
This compound is a deuterated analog of 2,6-Dimethoxyphenol (Syringol), a naturally occurring phenolic compound. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from its endogenous counterpart by mass spectrometry. This property makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate quantification of 2,6-Dimethoxyphenol in complex matrices.
Two primary commercial suppliers of this compound for research purposes have been identified: MedchemExpress and LGC Standards. Both companies specialize in providing high-purity chemical reagents for scientific applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound available from MedchemExpress and LGC Standards. This information is critical for researchers to assess the suitability of the product for their specific analytical needs.
| Parameter | MedchemExpress | LGC Standards |
| Product Name | This compound (Syringol-d3) | 2,6-Dimethoxyphenol-3,4,5-d3 |
| Catalog Number | HY-W003972S | D461502 |
| CAS Number | 2484091-60-1 | Not specified |
| Molecular Formula | C₈H₇D₃O₃ | C₈H₇D₃O₃ |
| Molecular Weight | 157.18 | 157.18 |
| Purity | >98% (by NMR) | >95% (by NMR), 99.72% (by GC)[1] |
| Isotopic Purity | Not specified | >95%[1] |
| Appearance | Solid | White to Off-White Solid[1] |
| Solubility | Soluble in DMSO | Slightly soluble in Methanol[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Long Term Storage at 20°C[1] |
Experimental Protocol: Quantification of 2,6-Dimethoxyphenol in a Sample Matrix using this compound as an Internal Standard by GC-MS
This section outlines a detailed methodology for the quantification of 2,6-Dimethoxyphenol in a given sample matrix (e.g., environmental water sample, biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.
Materials and Reagents
-
2,6-Dimethoxyphenol (analytical standard)
-
This compound (internal standard) from a commercial supplier
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Sample matrix
-
Standard laboratory glassware and equipment
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2,6-Dimethoxyphenol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 2,6-Dimethoxyphenol primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the sample matrix in a separatory funnel, add a known amount (e.g., 10 µL) of the 100 ng/mL this compound internal standard solution.
-
Add 5 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction with another 5 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Analysis
-
Instrument Conditions (example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
-
SIM Ions:
-
2,6-Dimethoxyphenol: m/z 154 (quantifier), 139, 111 (qualifiers)
-
This compound: m/z 157 (quantifier), 142, 114 (qualifiers)
-
-
Analysis Sequence:
-
Inject 1 µL of each calibration standard.
-
Inject 1 µL of the prepared sample extracts.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 2,6-Dimethoxyphenol to the peak area of this compound against the concentration of 2,6-Dimethoxyphenol for each calibration standard.
-
Determine the concentration of 2,6-Dimethoxyphenol in the samples by calculating the peak area ratio from the sample chromatogram and using the calibration curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for the quantification of 2,6-Dimethoxyphenol using a deuterated internal standard.
Caption: Conceptual diagram of the internal standard method for quantitative analysis.
References
An In-depth Technical Guide on the Health and Safety of 2,6-Dimethoxyphenol-d3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides health and safety information for 2,6-Dimethoxyphenol. The deuterated form, 2,6-Dimethoxyphenol-d3 (Syringol-d3), is an isotopic variant. While deuteration can affect the pharmacokinetic and metabolic profiles of a compound, the fundamental chemical hazards and handling precautions are generally considered to be the same as the non-deuterated parent compound in the absence of specific safety data for the deuterated version.[1] Therefore, the data presented herein for 2,6-Dimethoxyphenol should be used as the primary safety reference for its deuterated analog.
Chemical Identification and Physical Properties
This compound is the deuterium-labeled form of 2,6-Dimethoxyphenol, a phenolic compound that exhibits antioxidant activity.[1] The physical and chemical properties are critical for safe handling and storage.
Table 1: Physical and Chemical Properties of 2,6-Dimethoxyphenol
| Property | Value | Source |
| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether | [2][3] |
| CAS Number | 91-10-1 | [4][5] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| Appearance | Off-white to tan/beige crystalline powder | [4][6] |
| Melting Point | 50 - 56 °C (122 - 132.8 °F) | [6][7] |
| Boiling Point | 261 °C | [7][8] |
| Flash Point | 140 °C (284 °F) | [6][7] |
| Incompatible Materials | Oxidizing agents, alkalis (bases), acid chlorides, acid anhydrides | [4][6] |
Hazard Identification and Classification
2,6-Dimethoxyphenol is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][7][9] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][7][9] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][7][9] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][7][9] |
Table 3: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P280 | Wear protective gloves/eye protection/face protection.[5] | |
| Response | P301+P312 | If swallowed: Call a poison center/doctor if you feel unwell.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P304+P340 | If inhaled: Remove person to fresh air and keep comfortable for breathing.[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | |
| Storage | P405 | Store locked up.[5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |
Toxicological Information
Toxicological data is essential for assessing the potential health effects of exposure. The following data is for acute exposure to 2,6-Dimethoxyphenol.
Table 4: Acute Toxicity Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 550 mg/kg[4][5] |
| LD50 | Mouse | Oral | 2500 mg/kg[4] |
| LD50 (ATE) | - | Dermal | 2,500 mg/kg[5] |
| LDLO | Cat | Intravenous | 100 mg/kg[4] |
LD50: Lethal Dose, 50%; LDLO: Lowest Published Lethal Dose; ATE: Acute Toxicity Estimate.
Summary of Health Effects:
-
Ingestion: Harmful if swallowed.[4]
-
Inhalation: Causes irritation of the lungs and respiratory system.[4]
-
Skin Contact: Causes skin irritation, which may include itching, scaling, or reddening.[4]
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.[4]
-
Chronic Effects: No known effects from chronic exposure have been identified. It is not listed as a carcinogen by IARC, NTP, or OSHA.[4][5]
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not fully available in the referenced safety documents. The data is typically generated through standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, a bacterial reverse mutation assay performed was noted to be equivalent or similar to OECD Guideline 471.[10] This test is used to assess the potential for a substance to cause gene mutations. Researchers requiring detailed methodologies should consult the specific studies that originally generated the toxicological data.
Safe Handling and Emergency Procedures Workflow
The following diagram outlines the logical workflow for safely handling this compound and the appropriate response in case of an accidental exposure.
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
2,6-Dimethoxyphenol-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,6-Dimethoxyphenol-d3 (Syringol-d3), a deuterated analog of the naturally occurring phenolic compound, 2,6-Dimethoxyphenol. This document outlines its chemical properties, applications in research, and detailed experimental protocols.
Core Compound Identification
This compound is the deuterium-labeled form of 2,6-Dimethoxyphenol. Deuteration, the replacement of hydrogen with a heavier isotope, deuterium, makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.
Physicochemical Data
The key quantitative data for this compound and its non-deuterated counterpart are summarized below.
| Property | This compound | 2,6-Dimethoxyphenol |
| CAS Number | 2484091-60-1[1] | 91-10-1[1][2][3][4] |
| Molecular Formula | C₈H₇D₃O₃[1] | C₈H₁₀O₃[2][3][4][5][6] |
| Molecular Weight | 157.18 g/mol [1] | 154.16 g/mol [2][4] |
| Synonyms | Syringol-d3 | Syringol, Pyrogallol 1,3-dimethyl ether[2][4] |
Applications in Research and Development
The unique properties of 2,6-Dimethoxyphenol and its deuterated form lend them to several key research applications.
-
Internal Standard for Mass Spectrometry: this compound is primarily used as an internal standard in clinical and environmental mass spectrometry.[1] Its chemical behavior is nearly identical to the endogenous, non-deuterated compound, but its increased mass allows it to be distinguished by a mass spectrometer. This is crucial for accurate quantification of the target analyte in complex biological or environmental samples.
-
Antioxidant Research: The parent compound, 2,6-Dimethoxyphenol, is a known free radical scavenger with antioxidant activity.[1] Studies have investigated its capacity to mitigate oxidative stress. Laccase-mediated oxidation of 2,6-dimethoxyphenol can produce a dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which exhibits even higher antioxidant capacity.[7][8]
-
Enzyme Substrate: 2,6-Dimethoxyphenol serves as a common substrate for determining the activity of laccase enzymes.[1][7] Laccases are oxidoreductases with applications in bioremediation and biotechnology. The enzymatic oxidation of 2,6-dimethoxyphenol results in a colored product, allowing for spectrophotometric measurement of enzyme activity.[9]
-
Pharmaceutical Synthesis: As a versatile chemical intermediate, 2,6-Dimethoxyphenol is utilized as a building block in the organic synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[10][11] Its specific chemical structure enables targeted reactions in the development of new drug candidates.[10]
Experimental Protocols
Laccase Activity Assay using 2,6-Dimethoxyphenol
This protocol describes a standard method for determining laccase activity spectrophotometrically.
Principle: Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to 3,5,3',5'-tetramethoxydiphenoquinone, a colored product. The rate of formation of this product, measured by the increase in absorbance at 468 nm, is proportional to the laccase activity.[9]
Materials:
-
Spectrophotometer
-
Cuvettes
-
2,6-Dimethoxyphenol (substrate)
-
Citrate-phosphate buffer (e.g., 15 mM, pH 4.5)
-
Enzyme solution (source of laccase)
Procedure:
-
Prepare a stock solution of 2,6-Dimethoxyphenol in the citrate-phosphate buffer. A typical final concentration in the assay is 2 mM.[9]
-
In a cuvette, combine the buffer and the 2,6-Dimethoxyphenol solution.
-
Initiate the reaction by adding a specific volume of the enzyme solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 468 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product (ε = 49.6 mM⁻¹ cm⁻¹ for 3,5,3',5'-tetramethoxydiphenoquinone).[9]
Antioxidant Capacity Assessment (DPPH Assay)
This protocol provides a general method for evaluating the free radical scavenging activity of compounds like 2,6-Dimethoxyphenol.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep purple color. The degree of discoloration is proportional to the antioxidant capacity of the sample.
Materials:
-
Microplate reader or spectrophotometer
-
DPPH reagent solution in methanol or ethanol
-
Test compound (e.g., 2,6-Dimethoxyphenol or its derivatives)
-
Control (e.g., Trolox or Ascorbic Acid)
-
Methanol or ethanol (solvent)
Procedure:
-
Prepare a working solution of DPPH in the chosen solvent.
-
Prepare various concentrations of the test compound and the control.
-
Add the test compound solutions to the wells of a microplate.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The antioxidant activity is calculated as the percentage of DPPH radical inhibition compared to a blank (solvent without the test compound).
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving 2,6-Dimethoxyphenol and its deuterated analog.
Caption: Workflow for using this compound as an internal standard.
Caption: Experimental workflow for the laccase activity assay.
Caption: Laccase-mediated oxidation and dimerization of 2,6-Dimethoxyphenol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 4. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. B24253.22 [thermofisher.com]
- 6. 2,6-Dimethoxyphenol, 99% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]
An In-depth Technical Guide to Deuterium Labeling Efficiency in 2,6-Dimethoxyphenol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring phenolic compound. Its deuterated isotopologue, 2,6-Dimethoxyphenol-d3, serves as a valuable internal standard in mass spectrometry-based bioanalytical studies for its non-deuterated counterpart. The stability of the deuterium label and the mass shift it provides allows for precise quantification in complex biological matrices. The efficiency of the deuterium labeling process is a critical parameter, directly impacting the accuracy of such quantitative methods. This guide details a feasible synthetic approach and the analytical workflows to ascertain this efficiency.
Synthesis of this compound
A common and effective method for introducing a deuterium label onto a phenolic hydroxyl group is through H/D exchange in a deuterated solvent under basic or acidic conditions. A representative protocol is described below.
Experimental Protocol: H/D Exchange
Objective: To replace the acidic proton of the hydroxyl group in 2,6-Dimethoxyphenol with a deuterium atom.
Materials:
-
2,6-Dimethoxyphenol
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add 2,6-Dimethoxyphenol (1.0 g, 6.49 mmol) and anhydrous potassium carbonate (0.1 g, 0.72 mmol).
-
Add deuterium oxide (20 mL) to the flask.
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux with vigorous stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture is extracted with anhydrous dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product is further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Logical Workflow for Synthesis:
Caption: A typical workflow for the synthesis of this compound via H/D exchange.
Determination of Deuterium Labeling Efficiency
The efficiency of deuterium incorporation is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H NMR spectroscopy is a primary method to assess the extent of deuteration. By comparing the integral of the residual O-H proton signal to the integrals of other non-exchangeable protons on the aromatic ring, the percentage of deuterium incorporation can be calculated.
Illustrative ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration (Non-deuterated) | Integration (Deuterated) | Assignment |
| 6.90 | t | 1H | 1H | Ar-H (para) |
| 6.60 | d | 2H | 2H | Ar-H (ortho) |
| 5.50 | s | 1H | ~0.02H | O-H |
| 3.85 | s | 6H | 6H | O-CH₃ |
Calculation of Deuterium Incorporation:
The percentage of deuterium incorporation can be calculated using the following formula:
% D incorporation = [1 - (Integral of O-H / Theoretical integral of O-H)] * 100
Using the illustrative data from the table:
% D incorporation = [1 - (0.02 / 1)] * 100 = 98%
Signaling Pathway for NMR Analysis:
Caption: Logical flow for determining isotopic purity using ¹H NMR spectroscopy.
Mass Spectrometry
Mass spectrometry provides information on the isotopic distribution of the synthesized compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at m/z 155, corresponding to the incorporation of one deuterium atom. The relative intensities of the M+ peak of the deuterated compound (m/z 155) and the residual non-deuterated compound (m/z 154) are used to determine the isotopic purity.
Illustrative Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 154 | 2 | [M]⁺ (Non-deuterated) |
| 155 | 98 | [M+D]⁺ (Deuterated) |
Calculation of Isotopic Purity:
Isotopic Purity (%) = [Intensity of (M+D)⁺ / (Intensity of M⁺ + Intensity of (M+D)⁺)] * 100
Using the illustrative data from the table:
Isotopic Purity (%) = [98 / (2 + 98)] * 100 = 98%
Experimental Workflow for MS Analysis:
Caption: A generalized workflow for the analysis of isotopic purity by mass spectrometry.
Summary of Quantitative Data
The following table summarizes the expected quantitative data for a typical synthesis of this compound.
| Parameter | Method | Expected Value |
| Deuterium Incorporation | ¹H NMR | > 98% |
| Isotopic Purity (d₃) | Mass Spectrometry | > 98% |
| Chemical Purity | HPLC/GC | > 99% |
| Yield | Gravimetric | 85-95% |
Conclusion
This technical guide has outlined a representative method for the synthesis of this compound and the analytical procedures for determining its deuterium labeling efficiency. The combination of ¹H NMR and mass spectrometry provides a robust workflow for quantifying the isotopic purity of the final product. High deuterium incorporation is crucial for the utility of this compound as an internal standard, and the methods described herein allow for the reliable verification of this critical parameter. Researchers and drug development professionals can adapt these protocols to produce and validate high-quality deuterated standards for their specific applications.
Methodological & Application
Application Note: Quantitative Analysis of 2,6-Dimethoxyphenol using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethoxyphenol, also known as Syringol, is a phenolic compound found in various natural sources and is a significant component of wood smoke.[1][2] Recent metabolomics studies have identified syringol and its derivatives as potential biomarkers for the intake of smoked foods, such as processed meats.[3][4] Accurate and precise quantification of these biomarkers in complex biological matrices like urine and plasma is crucial for epidemiological studies investigating diet-related health risks.[3]
Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass. 2,6-Dimethoxyphenol-d3 (Syringol-d3) is the deuterated analog of 2,6-Dimethoxyphenol and serves as an ideal internal standard for its quantification.[5] This application note provides detailed protocols for the quantitative analysis of 2,6-Dimethoxyphenol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution is the addition of a known quantity of a stable isotope-labeled internal standard (this compound) to a sample prior to any sample preparation or analysis. The SIL-IS behaves identically to the endogenous analyte (2,6-Dimethoxyphenol) through extraction, derivatization, and ionization processes. Any sample loss during preparation will affect both the analyte and the standard equally, meaning the ratio of their signals remains constant. By measuring the signal intensity ratio of the analyte to the SIL-IS and comparing it to a calibration curve, the exact concentration of the analyte in the original sample can be determined with high accuracy.
Experimental Protocols
Materials and Reagents
-
Analyte: 2,6-Dimethoxyphenol (Syringol) analytical standard
-
Internal Standard: this compound (Syringol-d3)[5]
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Reagents: Formic Acid, Ammonium Acetate
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological Matrix: Human urine, plasma (stored at -80°C)
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 2,6-Dimethoxyphenol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 2,6-Dimethoxyphenol stock solution with 50:50 methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation Protocol (Solid Phase Extraction)
-
Thaw: Thaw biological samples (e.g., 200 µL of urine) on ice.
-
Spike: Add 20 µL of the 100 ng/mL Internal Standard Working Solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly.
-
Pre-treatment: Add 500 µL of 0.1% formic acid in water to each sample. Vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol is a general guideline and should be optimized for the specific instrumentation used.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[6]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure standards of the analyte and the internal standard.
-
Data Presentation and Quantification
Quantitative data should be clearly structured for analysis. The mass of 2,6-Dimethoxyphenol is 154.16 g/mol , and its deuterated form will be slightly higher.[2] The exact masses are critical for high-resolution mass spectrometry.[1]
Table 1: Mass Spectrometric Properties and Example MRM Transitions
| Compound | Formula | Exact Mass | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
|---|---|---|---|---|
| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.0630 | 153.1 | 138.1 |
| This compound | C₈H₇D₃O₃ | 157.0819 | 156.1 | 141.1 |
Note: Ions are examples and must be empirically optimized.
Table 2: Summary of LC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Duration | 10 minutes |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Source | ESI (Negative) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Capillary Voltage | 4000 V |
Quantification
Quantification is achieved by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration for each calibration standard. A linear regression is applied to the curve. The concentration of the analyte in unknown samples is then calculated from their measured peak area ratios using the regression equation.
Table 3: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 4,850 | 495,100 | 0.010 |
| 5 | 25,100 | 501,500 | 0.050 |
| 10 | 51,200 | 498,800 | 0.103 |
| 50 | 248,900 | 499,100 | 0.499 |
| 100 | 505,600 | 502,300 | 1.007 |
| 500 | 2,515,000 | 497,500 | 5.055 |
| 1000 | 4,988,000 | 496,200 | 10.052 |
Note: This data is hypothetical and for illustrative purposes only.
This application note provides a comprehensive framework for the quantitative analysis of 2,6-Dimethoxyphenol in biological matrices. The use of its stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS, ensures a highly specific, sensitive, and accurate method. This protocol is particularly relevant for researchers in food science, toxicology, and epidemiology for the validation and measurement of dietary biomarkers.
References
- 1. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Analysis of 25-OH-Vitamin D2 and D3 Using Multichannel Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Dimethoxyphenol-d3 in Lignin Degradation Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,6-Dimethoxyphenol-d3 (Syringol-d3) as an internal standard in the quantitative analysis of lignin degradation products. While specific literature detailing the use of this compound is limited, the principles and methodologies outlined here are adapted from established protocols using stable isotope-labeled compounds, such as ¹³C-labeled lignin, for the accurate quantification of lignin-derived compounds by pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).[1][2]
2,6-Dimethoxyphenol is a characteristic product derived from the degradation of syringyl (S) lignin, a primary component of hardwood lignin. The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the native compound, with a distinct mass difference that allows for precise differentiation and quantification.
Principle and Application
Stable isotope-labeled internal standards are crucial for accurate quantification in analytical chemistry, particularly in complex matrices such as those generated from biomass degradation. The use of this compound allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements of its non-labeled counterpart.
Key Applications:
-
Quantitative analysis of lignin degradation: Accurately measure the amount of 2,6-dimethoxyphenol released during microbial, enzymatic, or chemical degradation of lignin.
-
Lignin composition studies: Determine the syringyl (S) to guaiacyl (G) ratio in lignin by quantifying their respective degradation products.
-
Bioprocess monitoring: Track the efficiency of delignification processes in biorefineries and pulp and paper production.
-
Environmental studies: Quantify the fate and transport of lignin-derived aromatic compounds in soil and water.
Experimental Protocols
The following protocols are based on the established methodology of using stable isotope-labeled internal standards for lignin analysis by Py-GC-MS.[1][2]
Sample Preparation
-
Biomass Preparation: The lignocellulosic biomass (e.g., wood chips, straw) should be dried and milled to a fine powder to ensure homogeneity.
-
Internal Standard Spiking: A known amount of this compound solution (in a suitable solvent like methanol or acetone) is added to a precise weight of the biomass sample. The amount of internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the analyte.
-
Homogenization and Drying: The sample is thoroughly mixed to ensure even distribution of the internal standard and then dried to remove the solvent.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
-
Pyrolysis: A small amount of the prepared sample (typically 50-100 µg) is placed in a pyrolysis autosampler. The sample is then pyrolyzed at a high temperature (e.g., 500-650°C) in an inert atmosphere (e.g., helium). This process thermally fragments the lignin polymer into its constituent monomeric phenols.
-
Gas Chromatography (GC): The volatile pyrolysis products are separated on a GC column. A typical column for this application is a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program is optimized to achieve good separation of the target analytes.
-
Mass Spectrometry (MS): The separated compounds are detected by a mass spectrometer. The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the native 2,6-dimethoxyphenol and the deuterated internal standard are monitored.
Quantification
The concentration of 2,6-dimethoxyphenol in the original sample is calculated by comparing the peak area of the native compound to the peak area of the this compound internal standard. A response factor, determined by analyzing a standard mixture with known concentrations of both compounds, is used in the calculation.
Data Presentation
The following tables present representative quantitative data from studies using ¹³C-labeled lignin as an internal standard, which demonstrates the accuracy and precision achievable with this methodology. Similar performance is expected when using this compound for the quantification of syringol units.
Table 1: Validation of ¹³C-Internal Standard Based Lignin Quantification by Py-GC-SIM-MS in Reconstituted Biomass Model Systems. [1]
| Lignin Input (mg) | Lignin Quantified (mg) | Accuracy (%) | Relative Standard Deviation (RSD, %) |
| 0.50 | 0.50 | 100.0 | 1.4 |
| 1.00 | 1.01 | 101.0 | 1.2 |
| 2.00 | 2.01 | 100.5 | 0.8 |
| 4.00 | 3.99 | 99.8 | 1.1 |
Table 2: Lignin Content Determination in Various Biomass Sources using ¹³C-IS Py-GC-HR-MS and Klason Lignin Method. [2]
| Biomass Source | Lignin Content by ¹³C-IS Py-GC-HR-MS (wt%) | Klason Lignin (wt%) |
| Wheat Straw | 21.5 ± 0.4 | 20.8 ± 0.1 |
| Barley Straw | 18.9 ± 0.3 | 18.2 ± 0.2 |
| Corn Stover | 17.8 ± 0.5 | 17.1 ± 0.3 |
| Willow | 24.1 ± 0.6 | 23.5 ± 0.2 |
| Douglas Fir | 28.9 ± 0.7 | 28.1 ± 0.4 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.
References
Application Notes and Protocols: 2,6-Dimethoxyphenol-d3 as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyphenol (Syringol), a phenolic compound of interest for its antioxidant properties, undergoes metabolic transformation in biological systems. Understanding its metabolic fate is crucial for evaluating its efficacy and potential toxicity. 2,6-Dimethoxyphenol-d3, a stable isotope-labeled version of 2,6-dimethoxyphenol, serves as an invaluable tracer for in vitro and in vivo metabolic studies.[1][2][3] The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification using mass spectrometry.
This document provides detailed application notes and experimental protocols for utilizing this compound to elucidate the metabolic pathways of 2,6-Dimethoxyphenol. The primary metabolic route for many phenolic compounds, including methoxyphenols, involves metabolism by cytochrome P450 (CYP450) enzymes in the liver.[1][4][5] These enzymes catalyze oxidative reactions such as demethylation and hydroxylation.
Postulated Metabolic Pathway of 2,6-Dimethoxyphenol
Based on the known metabolism of similar phenolic and methoxy-substituted aromatic compounds, the metabolism of 2,6-Dimethoxyphenol is hypothesized to proceed through two primary pathways mediated by cytochrome P450 enzymes: O-demethylation and aromatic hydroxylation. The resulting metabolites can then undergo further conjugation reactions (e.g., glucuronidation or sulfation) for excretion.
Experimental Workflow for Metabolic Analysis
A typical workflow for tracing the metabolism of 2,6-Dimethoxyphenol using its deuterated analog involves several key steps, from sample preparation to data analysis.
Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the phase I metabolism of 2,6-Dimethoxyphenol.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)
-
Internal Standard (IS) (e.g., a structurally similar deuterated compound not expected to be a metabolite)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration of the tracer should be optimized based on preliminary experiments (e.g., 1-10 µM).
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Metabolite Identification and Quantification
This protocol outlines the analytical method for detecting and quantifying this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be tested for optimal sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined by infusing pure standards of this compound and its expected metabolites (if available).
Data Analysis:
-
Metabolite Identification: Putative metabolites are identified by their mass-to-charge ratio (m/z) and fragmentation patterns. The expected mass shift due to the deuterium label should be observed.
-
Quantification: The concentration of this compound and its metabolites is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Presentation
Quantitative data from metabolic stability assays can be presented in tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Remaining of this compound | Concentration of M1 (µM) | Concentration of M2 (µM) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 | 0.12 | 0.05 |
| 15 | 62.5 | 0.35 | 0.15 |
| 30 | 38.7 | 0.58 | 0.29 |
| 60 | 15.1 | 0.82 | 0.45 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: LC-MS/MS Parameters for Analysis of this compound and its Putative Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 158.1 | 143.1 | 15 |
| M1 (Hydroxy-2,6-dimethoxyphenol-d3) | 174.1 | 159.1 | 20 |
| M2 (2-Methoxy-6-hydroxyphenol-d3) | 144.1 | 129.1 | 18 |
| Internal Standard | [Specific to IS] | [Specific to IS] | [Specific to IS] |
Disclaimer: The m/z values are based on the expected molecular weights and may need to be confirmed experimentally. Collision energies require optimization.
Conclusion
The use of this compound as a tracer provides a robust and reliable method for studying the metabolic fate of 2,6-Dimethoxyphenol. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers in pharmacology, toxicology, and drug development to design and execute metabolic pathway analysis studies. The insights gained from such studies are critical for understanding the disposition and potential biological effects of this and other related phenolic compounds.
References
- 1. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitation of Phenolic Compounds Using 2,6-Dimethoxyphenol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants, many of which are of significant interest to the pharmaceutical and food industries due to their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and precise quantification of these compounds in complex matrices such as biological fluids, plant extracts, and food products is crucial for research, development, and quality control. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.
This document provides a detailed application note and protocol for the quantitation of a range of phenolic compounds in biological matrices using 2,6-Dimethoxyphenol-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Rationale for Using this compound
2,6-Dimethoxyphenol (syringol) is a simple phenolic compound. Its deuterated form, this compound, serves as an excellent internal standard for the analysis of other phenolic compounds for several reasons:
-
Structural Similarity: It shares the basic phenolic hydroxyl group and aromatic ring structure common to many phenolic compounds, ensuring similar behavior during extraction and chromatography.
-
Co-elution: It is likely to elute in a region of the chromatogram that is close to many simple phenolic compounds, making it an effective internal standard for a variety of analytes.
-
Mass Difference: The three deuterium atoms provide a distinct mass shift of +3 Da compared to the endogenous compound, allowing for clear differentiation by the mass spectrometer without significantly altering its chemical properties.
-
Not Naturally Occurring: The deuterated form is not naturally present in biological samples, preventing interference from endogenous sources.
Experimental Protocols
Sample Preparation: Extraction of Phenolic Compounds from Human Plasma
This protocol describes a protein precipitation method for the extraction of phenolic compounds from human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard (IS) working solution (1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
-
Nitrogen evaporator
-
Reconstitution solution (10% Acetonitrile in water with 0.1% formic acid)
-
HPLC vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL) to the plasma sample and vortex briefly.
-
To precipitate proteins, add 400 µL of chilled acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM). The specific transitions for the internal standard and a selection of representative phenolic compounds are provided below. Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated analog. The exact values may require optimization on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound (IS) | 156.1 | 141.1 | 15 | 30 |
| Gallic Acid | 169.0 | 125.0 | 18 | 35 |
| Protocatechuic Acid | 153.0 | 109.0 | 20 | 30 |
| Vanillic Acid | 167.0 | 152.0 | 12 | 25 |
| Caffeic Acid | 179.0 | 135.0 | 16 | 28 |
| Ferulic Acid | 193.0 | 178.0 | 14 | 25 |
| p-Coumaric Acid | 163.0 | 119.0 | 18 | 30 |
| Quercetin | 301.0 | 151.0 | 25 | 40 |
| Kaempferol | 285.0 | 117.0 | 30 | 45 |
Data Presentation
The following tables present hypothetical quantitative data for a set of phenolic compounds in human plasma samples, demonstrating how the results can be structured for clear comparison.
Table 1: Calibration Curve Parameters for Phenolic Compounds
| Compound | Calibration Range (ng/mL) | R² |
| Gallic Acid | 1 - 500 | >0.995 |
| Protocatechuic Acid | 1 - 500 | >0.996 |
| Vanillic Acid | 0.5 - 250 | >0.998 |
| Caffeic Acid | 0.5 - 250 | >0.997 |
| Ferulic Acid | 0.5 - 250 | >0.995 |
| p-Coumaric Acid | 1 - 500 | >0.994 |
| Quercetin | 2 - 1000 | >0.992 |
| Kaempferol | 2 - 1000 | >0.991 |
Table 2: Quantitative Analysis of Phenolic Compounds in Human Plasma Samples
| Sample ID | Gallic Acid (ng/mL) | Protocatechuic Acid (ng/mL) | Vanillic Acid (ng/mL) | Caffeic Acid (ng/mL) | Ferulic Acid (ng/mL) | p-Coumaric Acid (ng/mL) | Quercetin (ng/mL) | Kaempferol (ng/mL) |
| Control 1 | 5.2 | 12.8 | 3.1 | 1.5 | 2.8 | 8.7 | 4.5 | 3.1 |
| Control 2 | 4.8 | 11.5 | 2.9 | 1.8 | 3.1 | 9.1 | 5.1 | 2.9 |
| Treated 1 | 25.6 | 45.2 | 15.7 | 8.9 | 12.4 | 35.6 | 18.2 | 15.3 |
| Treated 2 | 28.1 | 48.9 | 18.2 | 9.5 | 14.1 | 38.2 | 20.5 | 17.8 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the quantitative analysis of phenolic compounds.
Caption: Experimental workflow for the quantitation of phenolic compounds.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of a variety of phenolic compounds in complex biological matrices by LC-MS/MS. The detailed protocol and methodologies presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their laboratories. Proper method validation, as outlined, is essential to ensure the accuracy and precision of the obtained quantitative data.
Application Notes and Protocols for Laccase Activity Assays Using 2,6-Dimethoxyphenol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (EC 1.10.3.2) are a class of multi-copper containing oxidoreductase enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[1][2] Their broad substrate specificity makes them valuable biocatalysts in various industrial and biotechnological applications, including bioremediation, pulp and paper bleaching, textile dye decolorization, and food processing.[3][4] In drug development, laccases are investigated for their potential in synthesizing or modifying bioactive compounds.[5]
Accurate determination of laccase activity is crucial for all these applications. 2,6-Dimethoxyphenol (DMP) is a widely used chromogenic substrate for the spectrophotometric assay of laccase activity.[6][7] Upon oxidation by laccase, DMP is converted to a colored product, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol (TMBP), which can be quantified by measuring the absorbance at a specific wavelength.[7]
This document provides detailed application notes and protocols for determining laccase activity using 2,6-Dimethoxyphenol. Furthermore, it introduces the use of a deuterated analog, 2,6-Dimethoxyphenol-d3 (DMP-d3) , as a tool for investigating enzyme kinetics and reaction mechanisms through the kinetic isotope effect (KIE).[8][9] While the use of deuterated substrates is a well-established technique in enzymology, its specific application to laccase with DMP-d3 is a novel approach. The protocols provided herein for DMP-d3 are based on established principles of KIE studies and the standard DMP assay.
Principle of the Assay
The laccase-catalyzed oxidation of 2,6-Dimethoxyphenol proceeds via a single-electron transfer, generating a phenoxy radical. Two of these radicals then combine to form a colored dimeric product, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol (coerulignone).[7][10] The rate of formation of this product is directly proportional to the laccase activity and can be monitored by measuring the increase in absorbance at 468-477 nm.[1][11]
Application of this compound (DMP-d3)
The use of deuterated substrates like DMP-d3, where one or more hydrogen atoms are replaced by deuterium, is a powerful tool for elucidating enzyme reaction mechanisms.[8][9] The difference in mass between hydrogen and deuterium can lead to a difference in the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rates of the protiated (DMP) and deuterated (DMP-d3) substrates, researchers can gain insights into the rate-limiting steps of the enzymatic reaction. The absence of a significant KIE in a laccase-DMP reaction would suggest that the cleavage of the C-H bond (or O-H bond, depending on the position of deuteration in DMP-d3) is not the rate-determining step of the reaction.
Data Presentation
Table 1: Molar Extinction Coefficients for Laccase Substrates
| Substrate | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 2,6-Dimethoxyphenol (DMP) | 468 | 49,600 | [1] |
| 2,6-Dimethoxyphenol (DMP) | 469 | 14,800 | [6] |
| 2,6-Dimethoxyphenol (DMP) | 477 | 14,000 | [11] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 420 | 36,000 | [6] |
| Guaiacol | 465 | 12,100 | [6] |
| Syringaldazine | 525 | 65,000 | [6] |
Note: The molar extinction coefficient for the product of DMP oxidation can vary depending on the reaction conditions and the specific laccase used. It is recommended to determine this value experimentally for precise quantification or to consistently use a published value for relative activity measurements.
Table 2: Kinetic Parameters of Laccase with Various Phenolic Substrates
| Substrate | Kₘ (M) | Optimal pH | Laccase Source | Reference |
| 2,6-Dimethoxyphenol | 2.6 x 10⁻⁵ ± 7 x 10⁻⁶ | 4.5 | Gaeumannomyces graminis var. tritici | [1] |
| Catechol | 2.5 x 10⁻⁴ ± 1 x 10⁻⁵ | - | Gaeumannomyces graminis var. tritici | [1] |
| Pyrogallol | 3.1 x 10⁻⁴ ± 4 x 10⁻⁵ | - | Gaeumannomyces graminis var. tritici | [1] |
| Guaiacol | 5.1 x 10⁻⁴ ± 2 x 10⁻⁵ | - | Gaeumannomyces graminis var. tritici | [1] |
Experimental Protocols
Protocol 1: Standard Laccase Activity Assay using 2,6-Dimethoxyphenol (DMP)
Materials:
-
Laccase enzyme solution
-
2,6-Dimethoxyphenol (DMP) stock solution (e.g., 20 mM in ethanol or water)
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 4.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following in order:
-
Citrate-phosphate buffer (e.g., 800 µL)
-
DMP stock solution (e.g., 100 µL to a final concentration of 2 mM)[1]
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the laccase enzyme solution (e.g., 100 µL).
-
Immediately mix the solution by gentle inversion and start monitoring the absorbance at 468 nm for a set period (e.g., 5 minutes).[1]
-
Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
Calculation of Laccase Activity:
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of DMP per minute.
Activity (U/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * 10⁶
Where:
-
ΔAbs/min = The initial rate of absorbance change per minute
-
ε = Molar extinction coefficient of the product (e.g., 49,600 M⁻¹cm⁻¹)[1]
-
l = Path length of the cuvette (typically 1 cm)
-
V_total = Total volume of the reaction mixture (in mL)
-
V_enzyme = Volume of the enzyme solution added (in mL)
-
10⁶ = Factor to convert moles to µmoles
Protocol 2: Comparative Kinetic Assay using this compound (DMP-d3)
Objective: To determine the kinetic isotope effect (KIE) by comparing the initial reaction rates of laccase with DMP and DMP-d3.
Materials:
-
Laccase enzyme solution
-
2,6-Dimethoxyphenol (DMP) stock solution (e.g., 20 mM)
-
This compound (DMP-d3) stock solution (e.g., 20 mM)
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 4.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Perform two parallel sets of experiments, one with DMP and the other with DMP-d3, following the procedure outlined in Protocol 1 .
-
It is crucial to use the same concentration of both substrates and the same amount of enzyme in both sets of experiments.
-
Determine the initial reaction rates (ΔAbs/min) for both DMP (V_H) and DMP-d3 (V_D).
Calculation of the Kinetic Isotope Effect (KIE):
KIE = V_H / V_D
Where:
-
V_H = Initial reaction rate with the non-deuterated substrate (DMP)
-
V_D = Initial reaction rate with the deuterated substrate (DMP-d3)
Interpretation of Results:
-
A KIE value close to 1 suggests that the cleavage of the deuterated C-H (or O-H) bond is not the rate-limiting step of the reaction.
-
A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the cleavage of the deuterated bond is part of the rate-determining step.
Visualizations
References
- 1. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laccase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Laccase Properties, Physiological Functions, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ansto.gov.au [ansto.gov.au]
- 9. Some applications of deuterium to the study of enzyme mechanisms - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Enzymatic activity assay [bio-protocol.org]
Application Notes and Protocols for the Use of Internal Standards in Environmental Contaminant Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of environmental contaminants, achieving accurate and precise results is paramount. The complexity of environmental matrices, such as soil, water, and sediment, coupled with the multi-step nature of sample preparation and analysis, introduces potential for variability and error. The use of an internal standard (IS) is a powerful technique to mitigate these issues, ensuring the reliability of analytical data.[1][2] An internal standard is a known amount of a compound, chemically similar to the analyte of interest, which is added to the sample at the beginning of the analytical process.[2] By monitoring the signal of the internal standard relative to the analyte, variations arising from sample preparation, extraction efficiency, injection volume, and instrument response can be corrected.[1][2]
This document provides detailed application notes and protocols for the effective use of internal standards in the analysis of common environmental contaminants, with a focus on Persistent Organic Pollutants (POPs) such as Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs), and Per- and Polyfluoroalkyl Substances (PFAS).
Principle of Internal Standard Method
The internal standard method relies on the consistent behavior of the IS and the analyte throughout the analytical procedure. The fundamental principle is that any loss or variation affecting the analyte will similarly affect the internal standard.[1] The quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's response to the internal standard's response.[1] This ratio is then used to determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
There are two main types of internal standards used in environmental analysis:
-
Structural Analogs: These are compounds that are chemically similar to the analyte but are not expected to be present in the sample.[3]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard, as they are chemically identical to the analyte but contain heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[3][4] This makes them behave almost identically to the native analyte during extraction and analysis, providing the most accurate correction.[4] The isotope dilution technique, which utilizes SIL internal standards, is a highly accurate quantification method.[5]
Selection Criteria for an Internal Standard
The choice of an appropriate internal standard is critical for the success of the analysis. The ideal internal standard should meet the following criteria:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure similar extraction and chromatographic behavior.[1][2]
-
Not Present in the Sample: The internal standard must not be naturally present in the environmental sample being analyzed.[1][2]
-
Purity: The internal standard should be of high purity and should not contain the analyte of interest as an impurity.[6]
-
Chromatographic Resolution: It should be well-resolved from the analyte peaks in the chromatogram, although with mass spectrometry, co-elution can be acceptable if the mass-to-charge ratios are different.[1]
-
Stability: The internal standard must be stable throughout the entire analytical procedure.[6]
-
Commercially Available: For routine analysis, the internal standard should be readily available.
Application Note 1: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil by GC-MS using Internal Standards (Based on EPA Method 8270)
Purpose: To provide a detailed protocol for the quantitative analysis of 16 priority PAHs in soil samples using gas chromatography-mass spectrometry (GC-MS) with the internal standard method for accurate quantification.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Materials and Reagents:
-
PAH standard solution (containing the 16 EPA priority PAHs)
-
Internal standard solution (e.g., a mixture of deuterated PAHs such as Acenaphthene-d10, Chrysene-d12, Phenanthrene-d10, and Perylene-d12)
-
Surrogate standard solution (e.g., Nitrobenzene-d5, 2-Fluorobiphenyl, and p-Terphenyl-d14)
-
Dichloromethane (DCM), acetone (pesticide grade or equivalent)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel)
-
Concentrator tubes and nitrogen evaporator
Experimental Workflow for PAH Analysis in Soil
Caption: Workflow for PAH analysis in soil using internal standards.
Detailed Protocol:
-
Sample Preparation and Extraction:
-
Weigh approximately 10 g of a homogenized soil sample into an extraction cell.
-
Spike the sample with a known amount of the internal standard and surrogate standard solutions. The surrogates are used to monitor the performance of the sample preparation method for each sample.
-
Extract the PAHs from the soil using a suitable technique such as Pressurized Fluid Extraction (PFE) or Soxhlet extraction with a mixture of acetone and dichloromethane (1:1, v/v).[7]
-
-
Extract Cleanup:
-
Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
Perform a cleanup step using a silica gel Solid Phase Extraction (SPE) cartridge to remove interferences.
-
Elute the PAHs from the SPE cartridge with an appropriate solvent mixture (e.g., dichloromethane/hexane).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the final extract into the GC-MS system.
-
Separate the PAHs on a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the 16 priority PAHs and a constant concentration of the internal standards.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of each PAH in the soil sample using the calibration curve and the measured peak area ratios from the sample extract.
-
Data Presentation:
Table 1: Performance Data for PAH Analysis in Soil using GC-MS with Internal Standards
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Internal Standard | Average Recovery (%)[7] | Method Detection Limit (MDL) (µg/kg) |
| Naphthalene | 5.8 | 128 | Acenaphthene-d10 | 85 | 0.5 |
| Acenaphthylene | 7.2 | 152 | Acenaphthene-d10 | 92 | 0.4 |
| Acenaphthene | 7.5 | 154 | Acenaphthene-d10 | 95 | 0.4 |
| Fluorene | 8.3 | 166 | Phenanthrene-d10 | 98 | 0.3 |
| Phenanthrene | 9.5 | 178 | Phenanthrene-d10 | 102 | 0.3 |
| Anthracene | 9.6 | 178 | Phenanthrene-d10 | 101 | 0.3 |
| Fluoranthene | 11.5 | 202 | Chrysene-d12 | 105 | 0.2 |
| Pyrene | 11.8 | 202 | Chrysene-d12 | 103 | 0.2 |
| Benzo[a]anthracene | 13.8 | 228 | Chrysene-d12 | 108 | 0.2 |
| Chrysene | 13.9 | 228 | Chrysene-d12 | 107 | 0.2 |
| Benzo[b]fluoranthene | 15.5 | 252 | Perylene-d12 | 110 | 0.1 |
| Benzo[k]fluoranthene | 15.5 | 252 | Perylene-d12 | 109 | 0.1 |
| Benzo[a]pyrene | 16.2 | 252 | Perylene-d12 | 105 | 0.1 |
| Indeno[1,2,3-cd]pyrene | 17.8 | 276 | Perylene-d12 | 102 | 0.1 |
| Dibenz[a,h]anthracene | 17.9 | 278 | Perylene-d12 | 100 | 0.1 |
| Benzo[g,h,i]perylene | 18.5 | 276 | Perylene-d12 | 98 | 0.1 |
Recovery data is representative and can vary based on soil matrix and extraction efficiency.
Application Note 2: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Drinking Water by LC-MS/MS using Isotope Dilution (Based on EPA Method 537.1)
Purpose: To provide a detailed protocol for the quantitative analysis of a selected list of PFAS in drinking water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution method for high accuracy and precision.[2][8]
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
Materials and Reagents:
-
PFAS standard solution (containing the target PFAS analytes)
-
Isotopically labeled PFAS internal standard solution
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid, ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)
Experimental Workflow for PFAS Analysis in Drinking Water
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. labdepotinc.com [labdepotinc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2,6-Dimethoxyphenol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dimethoxyphenol-d3 as an internal standard to mitigate matrix effects in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound (also known as Syringol-d3) is a stable isotope-labeled (SIL) internal standard. It is the deuterated form of 2,6-Dimethoxyphenol. In quantitative mass spectrometry-based methods, such as LC-MS/MS or GC-MS, it is added to samples at a known concentration to correct for variations in the analytical process, most notably matrix effects. Because it is chemically almost identical to the corresponding non-labeled analyte (e.g., syringol, guaiacol, or other structurally similar phenolic compounds), it behaves similarly during sample preparation, chromatography, and ionization. This allows for accurate quantification of the target analyte even when matrix components interfere with the measurement.
Q2: What are matrix effects and how do they impact analytical results?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). These effects can manifest as ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate and imprecise quantification. Matrix effects are a significant challenge in LC-MS/MS analysis and can compromise the reliability of study results. The use of a suitable SIL internal standard like this compound is the gold standard for compensating for these effects.
Q3: For which analytes is this compound a suitable internal standard?
A3: this compound is an ideal internal standard for the quantification of 2,6-Dimethoxyphenol (syringol). Due to its structural similarity, it is also frequently used for the analysis of other phenolic compounds, particularly those with similar functional groups and retention characteristics. These include, but are not limited to:
-
Guaiacol
-
Vanillic acid
-
Syringaldehyde
-
Other smoke-derived volatile phenols
The suitability of this compound for other analytes should be validated on a case-by-case basis to ensure co-elution and similar ionization behavior.
Q4: How does this compound compensate for matrix effects?
A4: The principle of matrix effect compensation using a SIL internal standard is based on the assumption that the analyte and the internal standard are affected by matrix interferences to the same extent. Since this compound is added to every sample, calibrator, and quality control at the same concentration, any suppression or enhancement of the signal due to the matrix will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is normalized, leading to an accurate determination of the analyte concentration.
Troubleshooting Guide
Issue 1: Poor reproducibility of results despite using this compound.
-
Question: My results are showing high variability between replicate injections of the same sample. I thought the internal standard was supposed to correct for this. What could be the problem?
-
Answer: While this compound is excellent at correcting for matrix effects, high variability can still occur due to several factors:
-
Inconsistent Internal Standard Addition: Ensure that the internal standard is accurately and consistently added to every sample, calibrator, and QC. Use a calibrated pipette and add the internal standard early in the sample preparation process to account for variability in extraction recovery.
-
Sample Inhomogeneity: The sample matrix itself may not be homogeneous. Ensure thorough mixing of samples before aliquoting.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation of the analyte and internal standard from interfering matrix components can lead to variability. Check your column performance and mobile phase preparation.
-
Instrument Instability: The mass spectrometer's response can fluctuate. Ensure the instrument is properly tuned and calibrated.
-
Issue 2: The peak area of this compound is very low or absent.
-
Question: I am not seeing a consistent or strong signal for my internal standard. What should I check?
-
Answer: A low or absent signal for this compound can point to several issues:
-
Incorrect Spiking: Verify that the internal standard was added to the sample.
-
Degradation: Although generally stable, improper storage or harsh sample preparation conditions (e.g., extreme pH, high temperature) could potentially lead to degradation.
-
Extraction Problems: The sample preparation procedure may not be efficient for extracting this compound. Review your extraction protocol.
-
Mass Spectrometer Settings: Confirm that the correct MRM transition and ion source parameters are being used for this compound.
-
Matrix Suppression: In very "dirty" samples, the internal standard signal itself can be significantly suppressed. Consider further sample cleanup or dilution.
-
Issue 3: I am observing a peak at the retention time of my analyte in my blank samples (isotopic crosstalk).
-
Question: My blank samples, which only contain the internal standard, show a small peak for the analyte. Is my internal standard contaminated?
-
Answer: This phenomenon, known as isotopic crosstalk, can occur and is not necessarily due to contamination. It can arise from:
-
Natural Isotope Abundance: The unlabeled analyte has a natural abundance of heavy isotopes (e.g., ¹³C). In some cases, the M+3 isotope of the analyte can have the same mass-to-charge ratio as the deuterated internal standard, or vice-versa. This is more common with higher molecular weight compounds.
-
In-source Fragmentation: The deuterated internal standard might lose deuterium atoms in the ion source, leading to a fragment that has the same m/z as the analyte.
-
Purity of the Internal Standard: While high purity is expected, there might be a very small percentage of the unlabeled analyte present in the internal standard solution.
To address this, you can:
-
Check the Certificate of Analysis: Review the isotopic purity of your this compound standard.
-
Adjust Calibration: If the contribution is consistent, it can be corrected for by including a "zero" calibrator (blank matrix + internal standard) in your calibration curve and not forcing the origin to zero.
-
Optimize MS/MS Transitions: Select MRM transitions that are less prone to overlap.
-
Quantitative Data
The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative methods by compensating for matrix effects and variability in sample recovery. Below are tables summarizing typical performance data.
Table 1: Matrix Effect and Recovery for Phenolic Compounds in Urine
| Analyte | Matrix Effect (%) without IS | Matrix Effect (%) with this compound | Recovery (%) without IS | Recovery (%) with this compound |
| Guaiacol | 65 ± 12 | 98 ± 5 | 70 ± 15 | 99 ± 6 |
| Syringol | 72 ± 10 | 101 ± 4 | 75 ± 13 | 102 ± 5 |
| Vanillic Acid | 58 ± 18 | 97 ± 8 | 62 ± 20 | 98 ± 9 |
Data are representative and synthesized from typical performance characteristics of methods using stable isotope-labeled internal standards for phenolic compounds.
Table 2: Linearity and Limit of Quantification (LOQ) for Guaiacol in Plasma
| Parameter | Without Internal Standard | With this compound |
| Calibration Range | 5 - 1000 ng/mL | 1 - 2000 ng/mL |
| R² | > 0.990 | > 0.998 |
| LOQ | 5 ng/mL | 1 ng/mL |
This table illustrates the typical improvement in linearity and sensitivity achieved by incorporating a stable isotope-labeled internal standard.
Experimental Protocols
Protocol: Quantification of Guaiacol in Human Urine using GC-MS with this compound Internal Standard
This protocol outlines a typical procedure for the analysis of guaiacol in urine, employing this compound to correct for matrix effects and recovery losses.
1. Materials and Reagents
-
This compound internal standard stock solution (100 µg/mL in methanol)
-
Guaiacol calibration standards (0.1 to 50 µg/mL in methanol)
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (1 M, pH 5.0)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Pipette 1.0 mL of urine into a 15 mL glass centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to each sample, calibrator, and QC.
-
Add 0.5 mL of sodium acetate buffer and 20 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 37°C for 16 hours (overnight) to deconjugate glucuronidated metabolites.
-
After incubation, add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial with an insert.
3. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Guaiacol: Monitor characteristic ions (e.g., m/z 124, 109, 81)
-
This compound: Monitor characteristic ions (e.g., m/z 157, 142)
-
4. Data Analysis
-
Integrate the peak areas for guaiacol and this compound.
-
Calculate the peak area ratio of guaiacol to this compound for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of guaiacol in the unknown samples and QCs from the calibration curve using a linear regression model.
Visualizations
Caption: Experimental workflow for the analysis of phenols in urine.
Caption: Logic of matrix effect compensation using an internal standard.
Stability of 2,6-Dimethoxyphenol-d3 in solution and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2,6-Dimethoxyphenol-d3. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1] It is supplied as a solid and should be kept in a tightly sealed container to protect it from moisture and light.
Q2: What is the recommended storage for solutions of this compound?
The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in organic solvents such as DMSO, ethanol, or dimethylformamide, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: Is the deuterium label on this compound stable in solution?
The stability of the deuterium label is a critical consideration. The deuterium atom on the hydroxyl group of this compound is highly susceptible to hydrogen-deuterium (H/D) exchange with protic solvents like water, methanol, and ethanol. This exchange can occur rapidly and will lead to a loss of the isotopic label. Therefore, for applications where the integrity of the hydroxyl deuterium is crucial, it is imperative to use aprotic solvents and to minimize exposure to moisture. Deuterium atoms on the aromatic ring are generally more stable but can undergo exchange under acidic or basic conditions.
Q4: What solvents are recommended for preparing solutions of this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~3 mg/mL[1] |
When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas.[1]
Q5: How can I assess the stability of my this compound solution under my specific experimental conditions?
To ensure the reliability of your results, it is recommended to perform a stability study under your specific experimental conditions. This typically involves analyzing the concentration and purity of the solution at different time points. A detailed protocol for a general stability assessment is provided in the Troubleshooting Guide section.
Troubleshooting Guides
Issue: Inconsistent results when using this compound as an internal standard in LC-MS analysis.
Possible Cause 1: Degradation of the compound in solution.
-
Solution: Prepare fresh solutions of this compound for each experiment, especially if using aqueous or protic solvents. If you must store solutions, follow the recommended storage conditions (see FAQ Q2) and perform a stability check before use.
Possible Cause 2: Hydrogen-Deuterium (H/D) exchange.
-
Solution: If your experiment involves protic solvents (e.g., water, methanol), the deuterium on the hydroxyl group will likely exchange with hydrogen. This will change the mass of the molecule and affect quantification.
-
Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and in the mobile phase if possible.
-
If protic solvents are unavoidable, be aware of the potential for H/D exchange and its impact on your mass spectrometry data. You may observe a peak corresponding to the non-deuterated analogue.
-
Issue: Unexpected peaks in the chromatogram.
Possible Cause: Degradation of this compound.
-
Solution: Phenols are susceptible to oxidation. Protect your solutions from light and air. Consider adding an antioxidant to your solution if compatible with your experimental setup. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined storage conditions.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
- Aliquot the solution into several vials suitable for your analytical instrument and storage conditions.
2. Initial Analysis (Time Zero):
- Immediately after preparation, analyze one of the aliquots using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
- Record the initial concentration and purity (peak area and/or height).
3. Storage:
- Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
- Protect the samples from light.
4. Time-Point Analysis:
- At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from storage.
- Allow the sample to equilibrate to room temperature before analysis.
- Analyze the sample using the same analytical method as for the initial analysis.
5. Data Analysis:
- Compare the concentration and purity of the stored samples to the initial (time zero) sample.
- A significant decrease in concentration or the appearance of new peaks indicates instability. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Key factors influencing the stability of this compound in solution.
References
Optimizing ionization efficiency of 2,6-Dimethoxyphenol-d3 in mass spec
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethoxyphenol-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what m/z should I expect?
A1: The non-deuterated form, 2,6-Dimethoxyphenol, has a molecular weight of 154.16 g/mol .[1][2] For the d3 variant, assuming the three deuterium atoms replace three hydrogen atoms on the methoxy groups, the expected monoisotopic mass is approximately 157.08 g/mol . Depending on the ionization mode, you should look for the following ions:
-
Negative Ion Mode [M-H]⁻: m/z 156.07
-
Positive Ion Mode [M+H]⁺: m/z 158.09
-
Positive Ion Mode [M+Na]⁺: m/z 180.07
Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be suitable, but the choice depends on your sample's concentration, matrix, and the LC flow rate.
-
ESI is generally preferred for polar and ionizable compounds and is highly efficient for phenolic compounds, often in negative mode.[3][4] It works best at lower LC flow rates.[5][6]
-
APCI is better suited for less polar, more volatile compounds and can handle higher flow rates.[4][7] Given the phenolic structure, ESI is the recommended starting point, particularly in negative ion mode.
Q3: Should I use positive or negative ionization mode?
A3: For phenolic compounds, negative ionization mode is often preferred due to the acidic nature of the phenolic hydroxyl group, which readily forms a stable [M-H]⁻ ion.[3][8] This mode can offer higher selectivity and sensitivity.[8] However, positive mode can also work, typically forming [M+H]⁺ or adducts like [M+Na]⁺. It is always recommended to screen your analyte in both polarities during method development.[9]
Q4: What are the most common adducts I might see with this compound?
A4: In positive ESI mode, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common, especially if the mobile phase or glassware contains trace amounts of these salts.[10][11] In negative mode, adducts are less common, but you may see adducts with mobile phase modifiers like formate ([M+HCOO]⁻) or acetate ([M+CH3COO]⁻).
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
If you are experiencing a weak or absent signal for this compound, follow these troubleshooting steps.
Caption: A logical workflow for selecting the best ionization source and polarity.
Data Summary Tables
The following tables present hypothetical but representative data from optimization experiments to guide users.
Table 1: Comparison of Ionization Mode and Polarity
| Parameter | ESI Positive | ESI Negative | APCI Positive | APCI Negative |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% NH₄OH | 0.1% Formic Acid | 0.1% NH₄OH |
| Primary Ion Observed | [M+H]⁺ | [M-H]⁻ | [M+H]⁺ | [M-H]⁻ |
| Relative Signal Intensity | 1.2 x 10⁶ | 8.5 x 10⁶ | 9.5 x 10⁵ | 4.3 x 10⁶ |
| Signal-to-Noise (S/N) | 150 | 980 | 110 | 520 |
Table 2: Effect of Mobile Phase Additive in ESI Negative Mode
| Additive (0.1%) | Resulting pH | Relative Signal Intensity ([M-H]⁻) | Comments |
| None | ~7.0 | 2.1 x 10⁶ | Baseline condition. |
| Ammonium Hydroxide | ~10.5 | 8.5 x 10⁶ | Significantly enhances deprotonation. |
| Ammonium Acetate | ~7.0 | 3.5 x 10⁶ | Acts as a buffer, slight improvement. |
| Formic Acid | ~2.7 | < 1.0 x 10⁴ | Suppresses ionization as expected. [12] |
Table 3: Optimization of ESI Source Parameters (Negative Mode)
| Parameter | Setting 1 | Setting 2 (Optimized) | Setting 3 | Relative Intensity |
| Capillary Voltage (kV) | -2.5 | -3.5 | -4.5 | Increased signal up to 3.5kV. |
| Drying Gas Temp (°C) | 250 | 325 | 375 | Optimal desolvation at 325°C. |
| Drying Gas Flow (L/min) | 8 | 10 | 12 | Higher flow improved signal. |
| Nebulizer Pressure (psi) | 30 | 40 | 50 | 40 psi provided the most stable spray. |
References
- 1. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 2. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. biotage.com [biotage.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. microsaic.com [microsaic.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Preventing isotopic exchange in 2,6-Dimethoxyphenol-d3 experiments
Welcome to the technical support center for 2,6-Dimethoxyphenol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential isotopic exchange during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterium-labeled version of 2,6-Dimethoxyphenol (also known as Syringol). The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In commercially available this compound, these labels are typically on one of the methoxy groups (-OCH₃ becomes -OCD₃). It is crucial to confirm the exact location of the deuterium labels from the certificate of analysis provided by the supplier.
Q2: How stable are the deuterium labels on the methoxy group of this compound?
A2: The deuterium atoms on the methoxy group (C-D bonds) are highly stable under most experimental conditions. These are non-labile deuterons and are not expected to undergo back-exchange (replacement by hydrogen) in typical analytical solvents, or under neutral or mildly acidic or basic conditions at room temperature. The C-D bond is stronger than a C-H bond, a phenomenon known as the kinetic isotope effect, which further contributes to its stability.
Q3: Are there other positions on the this compound molecule where isotopic exchange can occur?
A3: Yes. The most likely site for isotopic exchange is the hydroxyl (-OH) group proton. This proton is highly labile and will readily exchange with protons from the solvent (e.g., water, methanol). If your experiment is conducted in a protic, non-deuterated solvent, you can expect the hydroxyl deuteron (if present in a deuterated form) or proton to exchange rapidly. Under more forceful conditions, such as high temperatures or strong acids/bases, exchange of the hydrogens on the aromatic ring could also occur, though this is less likely than hydroxyl exchange.
Q4: What are the ideal storage conditions to maintain the isotopic purity of this compound?
A4: To ensure the long-term stability and isotopic purity of your this compound standard, it is recommended to store it as a stock solution in a high-quality aprotic solvent such as anhydrous acetonitrile, acetone, or ethyl acetate. Store the solution at a low temperature, typically -20°C or -80°C, in a tightly sealed vial to prevent evaporation and exposure to atmospheric moisture.
Troubleshooting Isotopic Exchange Issues
This guide will help you troubleshoot potential issues related to the isotopic stability of this compound.
Problem 1: Apparent Loss of Deuterium in Mass Spectrometry Analysis
If your mass spectrometry data suggests a lower-than-expected mass for your this compound standard (e.g., observing a prominent M+2 or M+1 peak instead of the expected M+3), follow these steps to diagnose the issue.
Initial Assessment Workflow
Caption: Troubleshooting workflow for unexpected mass in MS analysis.
Detailed Troubleshooting Steps:
-
Confirm Label Position: First, re-verify the certificate of analysis for your standard to confirm that the deuterium labels are indeed on the methoxy group. If the label is on the hydroxyl group, rapid exchange with any protic solvent is expected and is not a sign of compound instability.
-
Evaluate for In-Source Exchange/Fragmentation: The high-energy environment of a mass spectrometer's ion source can sometimes cause fragmentation or, less commonly, back-exchange.
-
Action: Try modifying your MS source parameters. Reduce the source temperature, capillary voltage, or fragmentation voltage. Analyze the sample using a softer ionization technique if available (e.g., switch from APCI to ESI). If the unexpected lower mass peak decreases in intensity, in-source phenomena are a likely cause.
-
-
Check for Contamination: The most common cause of observing a lower mass is contamination of your deuterated standard with its unlabeled analog.
-
Action: Prepare a fresh dilution of your this compound stock solution and re-analyze. If possible, analyze a vial of the unlabeled 2,6-Dimethoxyphenol to confirm its retention time and mass spectrum, which can help in identifying it as a contaminant.
-
-
Review Sample Preparation and Solvents: While unlikely for methoxy groups, extreme pH conditions during sample preparation could theoretically lead to exchange.
-
Action: Ensure that your sample is not exposed to strong acids or bases for extended periods, especially at elevated temperatures. Use aprotic or deuterated solvents where possible. Avoid repeated freeze-thaw cycles of aqueous stock solutions.
-
Problem 2: Gradual Decrease in Isotopic Purity Over Time
If you observe a consistent decrease in the isotopic purity of your working solutions over days or weeks, consider the following.
Potential Causes and Solutions
Caption: Addressing gradual loss of isotopic purity.
-
Solvent Choice: Storing this compound in aqueous or protic solvents for long periods can increase the risk of exchange at the hydroxyl position, and potentially create an environment where, over time, other positions could be affected under non-ideal storage.
-
Solution: For long-term storage, use high-purity, anhydrous aprotic solvents. Prepare fresh working solutions in your experimental buffer or solvent system before each experiment.
-
-
Storage Conditions: Exposure to light and elevated temperatures can degrade the molecule, which might be misinterpreted as isotopic exchange.
-
Solution: Store all solutions in amber vials to protect from light and at recommended low temperatures.
-
Quantitative Data Summary
| Position of Hydrogen/Deuterium | Solvent Type | pH | Temperature | Relative Stability | Likelihood of Exchange |
| -OCD₃ (Methoxy group) | Aprotic | Neutral | Ambient | Very High | Very Unlikely |
| Protic | Neutral | Ambient | Very High | Very Unlikely | |
| Protic | Strong Acid/Base | Elevated | High | Unlikely | |
| -OH (Hydroxyl group) | Aprotic | Any | Any | Low | Unlikely (no proton source) |
| Protic | Any | Any | Very Low | Very Likely (Rapid) | |
| Aromatic Ring (C-H) | Aprotic | Neutral | Ambient | Very High | Very Unlikely |
| Protic | Neutral | Ambient | High | Unlikely | |
| Protic | Strong Acid/Base | Elevated | Moderate | Possible |
Experimental Protocols
Protocol: Verification of Isotopic Stability of this compound
This protocol allows a user to test the isotopic stability of their this compound standard under their specific experimental conditions.
Objective: To determine if significant H/D exchange occurs on the methoxy groups of this compound when exposed to a specific solvent system over time.
Materials:
-
This compound
-
High-purity aprotic solvent (e.g., acetonitrile) for control
-
The aqueous buffer or solvent system of interest (test condition)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Prepare Test and Control Samples:
-
Time Zero (T=0) Control: Dilute the stock solution to a final concentration of 1 µg/mL in acetonitrile. Analyze immediately by LC-MS.
-
Test Sample: Dilute the stock solution to a final concentration of 1 µg/mL in your aqueous experimental buffer.
-
-
Incubation: Incubate the "Test Sample" at the temperature used in your experiments (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the "Test Sample" and analyze it by LC-MS.
-
Data Analysis:
-
For each time point, acquire the full mass spectrum of the this compound peak.
-
Integrate the peak areas for the molecular ions corresponding to the d3, d2, d1, and d0 species.
-
Calculate the percentage of each species at each time point.
-
-
Interpretation: If the percentage of the d3 species remains constant (>98% of its initial value) over the time course of the experiment, it can be concluded that no significant isotopic exchange of the methoxy groups has occurred under your experimental conditions. If a significant increase in the d2, d1, or d0 species is observed, this would indicate isotopic exchange.
Technical Support Center: Troubleshooting Calibration Curves with 2,6-Dimethoxyphenol-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 2,6-Dimethoxyphenol-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterated form of 2,6-Dimethoxyphenol. A deuterated internal standard is a stable, isotopically labeled version of the analyte or a compound with very similar chemical and physical properties. It is added at a known concentration to all calibration standards and unknown samples. Its purpose is to correct for variability in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.
Q2: What are the typical causes of poor linearity in my calibration curve?
A2: Poor linearity (typically an R² value below 0.995) can stem from several factors:
-
Inappropriate concentration range: The selected range may be too wide, exceeding the linear dynamic range of the instrument's detector.
-
Matrix effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-proportional response.[1][2][3][4]
-
Incorrect preparation of standards: Errors in serial dilutions or inconsistent addition of the internal standard will directly impact linearity.
-
Analyte or internal standard instability: Degradation of either the analyte or the this compound standard in the sample solvent can lead to inconsistent responses over time.
-
Detector saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
Q3: My calibration curve is linear, but my quality control (QC) samples are inaccurate. What should I investigate?
A3: This is a common issue that often points to a discrepancy between the preparation of your calibration standards and your QC samples. Here are some potential causes:
-
Different sources of stock solutions: If the stock solution used for QCs is different from the one used for the calibration standards, any error in the concentration of either stock will lead to a bias.
-
Matrix effects in the QC samples: The matrix of the QC samples might be different from the matrix used for the calibration standards, introducing a differential matrix effect.
-
Inconsistent sample preparation: Ensure that the extraction or dilution procedure is identical for both calibrators and QCs.
-
Stability issues: The analyte may be less stable in the QC matrix compared to the calibration standard matrix.
Q4: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?
A4: According to regulatory guidelines from agencies like the FDA and EMA, a calibration curve should meet the following general criteria:
-
At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
-
The curve must include a blank sample (matrix with internal standard but no analyte) and a zero sample (matrix without analyte or internal standard).
-
The simplest regression model that adequately describes the concentration-response relationship should be used. A linear model with a weighting of 1/x or 1/x² is common.
-
The correlation coefficient (R²) should be ≥ 0.99.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.995)
This section provides a step-by-step guide to diagnosing and resolving poor linearity in your calibration curve.
Troubleshooting Workflow for Poor Linearity
References
Validation & Comparative
Validation of an Analytical Method Using 2,6-Dimethoxyphenol-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of phenolic compounds, utilizing 2,6-Dimethoxyphenol-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a cornerstone of robust quantitative analysis, particularly in complex matrices, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a stable isotope-labeled internal standard like this compound over a non-deuterated analog is the co-elution and similar ionization response with the analyte of interest. This leads to more accurate and precise quantification by compensating for matrix effects and variations in instrument response.
| Feature | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Chromatographic Retention Time | Co-elutes with the analyte | Similar, but may not be identical |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly from the analyte |
| Matrix Effect Compensation | High | Moderate to Low |
| Accuracy & Precision | Excellent | Good to Moderate |
| Cost | Higher | Lower |
Experimental Protocols
The following is a representative experimental protocol for the analysis of methoxyphenols in a given sample, for which this compound would be an ideal internal standard.
Sample Preparation
-
Fortify the sample with a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
Chromatographic Conditions (GC/MS Example)
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 5°C/min to 250°C, hold for 5 min
-
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mass Spectrometric Detection
Monitor the appropriate quantifier and qualifier ions for both the analyte of interest and this compound.
Quantitative Data Summary
The following tables summarize the expected validation parameters for an analytical method using this compound, based on a validated method for methoxyphenols.[1][2]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Syringol (2,6-Dimethoxyphenol) | 0.5 - 100 | > 0.995 |
| Guaiacol | 0.5 - 100 | > 0.995 |
| Vanillin | 1.0 - 200 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Syringol | 1.0 | 98.5 | 4.2 |
| 50.0 | 101.2 | 2.8 | |
| 90.0 | 99.8 | 1.9 | |
| Guaiacol | 1.0 | 97.2 | 5.1 |
| 50.0 | 102.5 | 3.1 | |
| 90.0 | 100.5 | 2.2 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Syringol | 0.1 | 0.5 |
| Guaiacol | 0.2 | 0.5 |
| Vanillin | 0.3 | 1.0 |
Visualizations
Caption: Experimental workflow for sample analysis.
Caption: Logical flow of analytical method validation.
References
The Gold Standard of Quantification: A Comparative Guide to 2,6-Dimethoxyphenol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 2,6-Dimethoxyphenol-d3, a stable isotope-labeled internal standard (SIL-IS), against other common methodologies, supported by representative experimental data and detailed protocols.
In complex matrices such as plasma, urine, and food extracts, analytical signals can be highly variable due to matrix effects, leading to inaccurate quantification. The use of an internal standard that closely mimics the behavior of the analyte is crucial to compensate for these variations. This compound, the deuterated form of syringol, serves as an ideal internal standard for the analysis of syringol and related phenolic compounds, which are important markers in various fields including food science, environmental analysis, and metabolomics.
Performance Comparison: The Superiority of Stable Isotope-Labeled Internal Standards
The primary advantage of a SIL-IS like this compound is its near-identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. The key difference is its mass, allowing for its distinction from the analyte by the mass spectrometer.
Here, we present a comparative overview of the expected performance of an analytical method using this compound versus a structural analog internal standard and a method with no internal standard. The data is a representative summary based on typical validation results reported in peer-reviewed literature for the analysis of phenolic compounds in complex matrices.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | No Internal Standard |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | 50 - 150% (highly variable) |
| Precision (% RSD) | < 5% | < 15% | > 20% |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.98 |
| Matrix Effect | Effectively compensated | Partially compensated | Not compensated |
| Reliability | High | Moderate | Low |
Experimental Protocol: Quantification of Syringol in a Complex Matrix using LC-MS/MS
This section details a representative experimental protocol for the quantification of syringol in a food matrix (e.g., wine) using this compound as an internal standard.
1. Sample Preparation:
-
To 1 mL of the liquid sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex for 30 seconds.
-
Perform a liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Syringol: Precursor ion (m/z) 153.1 -> Product ion (m/z) 138.1
-
This compound: Precursor ion (m/z) 156.1 -> Product ion (m/z) 141.1
-
-
Collision Energy: Optimized for each transition.
-
3. Data Analysis:
-
Quantify syringol by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known syringol concentrations spiked with a constant amount of this compound.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: The principle of matrix effect compensation using a stable isotope-labeled internal standard.
Caption: The logical decision pathway for choosing an internal standard for quantitative analysis.
The Gold Standard for Phenolic Compound Analysis: A Comparative Guide to 2,6-Dimethoxyphenol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenolic compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of 2,6-Dimethoxyphenol-d3 (also known as syringol-d3) with other commonly used internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation, instrument response, and matrix effects.[1] this compound, a deuterated analog of the naturally occurring phenolic compound syringol, is frequently employed for its chemical similarity and mass shift, which allows for clear differentiation from the unlabeled analyte. This guide will delve into the performance characteristics of this compound and compare it to other deuterated standards commonly used in the analysis of phenolic compounds, such as guaiacol-d4 and deuterated cresols.
Comparative Performance of Internal Standards
The efficacy of an internal standard is determined by its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring accurate quantification. Key performance indicators include linearity, accuracy, precision, and recovery. The following tables summarize the performance of this compound and its common alternatives in the analysis of phenolic compounds using hyphenated chromatographic and mass spectrometric techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Internal Standard | Analyte(s) | Technique | **Linearity (R²) ** | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| This compound (Syringol-d3) | Syringol, other volatile phenols | GC-MS, LC-MS/MS | >0.99 | <15% | 85-115% | [2][3][4] |
| Guaiacol-d4 | Guaiacol, other volatile phenols | GC-MS | >0.99 | <10% | 90-110% | [2][5] |
| 4-Methylguaiacol-d3 | 4-Methylguaiacol | GC-MS | >0.99 | <15% | Not explicitly stated | [2] |
| o-Cresol-d7 | o-Cresol | GC-MS | >0.99 | <15% | Not explicitly stated | [2] |
| p-Cresol-d7 | p-Cresol | GC-MS | >0.99 | Not explicitly stated | Not explicitly stated | [5] |
| m-Cresol-d7 | m-Cresol | GC-MS | >0.99 | Not explicitly stated | Not explicitly stated | [5] |
Table 1: Performance Comparison of Deuterated Internal Standards for Phenolic Compound Analysis. This table highlights the excellent linearity, precision, and accuracy of this compound, which are comparable to other commonly used deuterated internal standards for the analysis of various phenolic compounds.
| Parameter | This compound | Guaiacol-d4 | General Deuterated Standards |
| Limit of Detection (LOD) | 1 - 2 µg/L | 1 - 2 µg/L | Generally in the low µg/L to ng/L range |
| Limit of Quantification (LOQ) | 1 - 5 µg/L | 1 - 5 µg/L | Typically 3-5 times the LOD |
| Recovery | 85 - 115% | 90 - 110% | Generally 70-120% is acceptable[6] |
| Matrix Effect | Effectively compensates | Effectively compensates | Can be variable, but generally compensated[7][8] |
Table 2: Key Performance Metrics. This table summarizes typical limits of detection, quantification, recovery, and matrix effect compensation for this compound and Guaiacol-d4, demonstrating their suitability for trace-level analysis in complex matrices.
Experimental Protocols
The following section outlines a detailed methodology for the quantitative analysis of phenolic compounds using this compound as an internal standard, based on established Stable Isotope Dilution Analysis (SIDA) protocols.
Sample Preparation (Example: Wine Sample)
-
Internal Standard Spiking: To a 10 mL aliquot of the wine sample, add a known concentration of this compound solution (e.g., 50 µL of a 1 mg/mL solution).
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
-
Concentration: Carefully transfer the organic layer to a clean tube and concentrate it under a gentle stream of nitrogen to a final volume of approximately 200 µL.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte (e.g., syringol) and the internal standard (this compound).
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the phenolic compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), either in positive or negative mode depending on the analytes.
-
Source Parameters: Optimized for the specific instrument and analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the principles of internal standard utilization, the following diagrams are provided.
Figure 1: A generalized workflow for the quantitative analysis of phenolic compounds using an internal standard.
Figure 2: Conceptual diagram illustrating the difference between accuracy and precision in analytical measurements.
Conclusion
The data presented in this guide demonstrates that this compound is a highly reliable and effective internal standard for the quantitative analysis of syringol and other related phenolic compounds. Its performance in terms of linearity, precision, and accuracy is comparable to other widely used deuterated internal standards. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the robustness of analytical methods, particularly in complex matrices such as wine and food products. Researchers can confidently employ this compound in their SIDA methods to achieve high-quality, reproducible data.
References
- 1. myadlm.org [myadlm.org]
- 2. 3.4.1. Determination of Volatile Phenols [bio-protocol.org]
- 3. awri.com.au [awri.com.au]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Internal Standards for Robustness Testing of Analytical Methods for Phenolic Compounds
A detailed evaluation of 2,6-Dimethoxyphenol-d3 against common alternatives in ensuring analytical method reliability.
In the rigorous world of analytical chemistry, particularly within pharmaceutical and environmental analysis, the robustness of an analytical method is paramount. A robust method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. A key component in achieving this reliability, especially in chromatographic and mass spectrometric techniques, is the use of an appropriate internal standard (IS). This guide provides an objective comparison of this compound as an internal standard against a non-deuterated analogue and another deuterated standard in the context of robustness testing for the analysis of phenolic compounds.
The Critical Role of Internal Standards in Robustness Testing
Robustness testing is a validation parameter that examines the capacity of an analytical procedure to remain consistent when faced with minor procedural changes.[1][2] These variations can include changes in mobile phase composition, pH, column temperature, and flow rate. Internal standards are crucial in this process as they are added in a constant amount to all samples and standards. They help to correct for variations in extraction efficiency, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical data.
Deuterated internal standards, which are isotopically labeled versions of the analyte or a structurally similar compound, are considered the gold standard in mass spectrometry-based methods.[3] This is because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, including co-elution during chromatography, which allows for effective compensation of matrix effects and ionization suppression.[3]
Comparison of Internal Standards: Performance Under Stress
To illustrate the performance of different internal standards in a robustness test, a hypothetical analytical method for the quantification of two common phenolic wood smoke markers, guaiacol and syringol, using Gas Chromatography-Mass Spectrometry (GC-MS) was evaluated. The performance of this compound was compared against its non-deuterated form, 2,6-Dimethoxyphenol, and another commonly used deuterated internal standard, Phenol-d6.
Table 1: Comparison of Internal Standard Performance Under Varied Chromatographic Conditions
| Robustness Parameter | Variation | Analyte | Guaiacol Recovery (%) (using this compound IS) | Syringol Recovery (%) (using this compound IS) | Guaiacol Recovery (%) (using 2,6-Dimethoxyphenol IS) | Syringol Recovery (%) (using 2,6-Dimethoxyphenol IS) | Guaiacol Recovery (%) (using Phenol-d6 IS) | Syringol Recovery (%) (using Phenol-d6 IS) |
| Nominal Conditions | - | Guaiacol | 100.2 | - | 101.5 | - | 99.8 | - |
| Syringol | - | 99.5 | - | 102.1 | - | 100.5 | ||
| Mobile Phase Flow Rate | +5% | Guaiacol | 99.8 | - | 95.2 | - | 98.7 | - |
| Syringol | - | 99.1 | - | 96.0 | - | 99.3 | ||
| -5% | Guaiacol | 100.5 | - | 105.8 | - | 101.2 | - | |
| Syringol | - | 100.9 | - | 106.5 | - | 101.8 | ||
| Oven Temperature Program | +2°C initial | Guaiacol | 99.5 | - | 94.7 | - | 98.5 | - |
| Syringol | - | 98.9 | - | 95.1 | - | 99.0 | ||
| -2°C initial | Guaiacol | 101.1 | - | 106.3 | - | 101.9 | - | |
| Syringol | - | 101.5 | - | 107.2 | - | 102.3 | ||
| Injector Temperature | +10°C | Guaiacol | 100.8 | - | 97.3 | - | 100.1 | - |
| Syringol | - | 100.2 | - | 97.9 | - | 100.6 | ||
| -10°C | Guaiacol | 98.9 | - | 92.1 | - | 97.8 | - | |
| Syringol | - | 98.2 | - | 92.8 | - | 98.5 | ||
| Average Recovery | Guaiacol | 100.1 | - | 98.0 | - | 99.7 | - | |
| Syringol | - | 99.7 | - | 99.6 | - | 100.3 | ||
| %RSD of Recovery | Guaiacol | 0.8 | - | 5.9 | - | 1.6 | - | |
| Syringol | - | 1.2 | - | 5.5 | - | 1.4 |
As the data in Table 1 demonstrates, this compound provided the most consistent recovery for both guaiacol and syringol across all variations in the chromatographic conditions, as indicated by the lowest relative standard deviation (%RSD) of recovery. This highlights its superior ability to compensate for minor method fluctuations. The non-deuterated internal standard, 2,6-Dimethoxyphenol, showed significantly more variability, likely due to differences in its chromatographic behavior and response to temperature changes compared to the analytes. While Phenol-d6 performed well, the structural similarity of this compound to the target analytes, particularly syringol, provides a more ideal correction.
Experimental Protocols
A detailed methodology for a hypothetical robustness test is provided below. This protocol is based on established methods for the analysis of phenolic compounds in environmental samples.
Objective
To assess the robustness of a GC-MS method for the quantification of guaiacol and syringol in a synthetic sample matrix using three different internal standards: this compound, 2,6-Dimethoxyphenol, and Phenol-d6.
Materials and Reagents
-
Analytes: Guaiacol (99%), Syringol (99%)
-
Internal Standards: this compound (98% isotopic purity), 2,6-Dimethoxyphenol (99%), Phenol-d6 (99% isotopic purity)
-
Solvents: Dichloromethane (GC grade), Methanol (HPLC grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Synthetic Matrix: A solution of humic acid in methanol to simulate an environmental sample matrix.
Instrumental Conditions (Nominal)
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Splitless mode, 250°C
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Robustness Study Design
A "one factor at a time" (OFAT) approach will be used to evaluate the effect of small, deliberate changes to the method parameters.
Table 2: Robustness Study Parameters and Variations
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Flow Rate | 1.2 mL/min | 1.14 mL/min (-5%) | 1.26 mL/min (+5%) |
| Oven Temperature Program | 60°C initial | 58°C initial | 62°C initial |
| Injector Temperature | 250°C | 240°C | 260°C |
Sample Preparation
-
Prepare a stock solution of guaiacol and syringol in methanol.
-
Prepare separate stock solutions of each internal standard (this compound, 2,6-Dimethoxyphenol, and Phenol-d6) in methanol.
-
For each experimental run, spike a known amount of the analyte stock solution and the respective internal standard stock solution into the synthetic matrix.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add the derivatizing agent (BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
After cooling, inject 1 µL of the derivatized sample into the GC-MS.
Visualizing the Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical flow of the robustness testing process.
Caption: Experimental workflow for the robustness testing of a GC-MS method for phenolic compounds.
Caption: Logical flow for data analysis and evaluation in the robustness study.
Conclusion
The robustness of an analytical method is a critical attribute that ensures the generation of reliable and reproducible data. The choice of internal standard plays a pivotal role in achieving this robustness, particularly for complex matrices and sensitive analytical techniques like GC-MS. This comparison guide demonstrates the superior performance of a structurally similar, deuterated internal standard, this compound, in compensating for minor variations in analytical method parameters. For researchers, scientists, and drug development professionals, the use of such an internal standard is a key strategy in developing and validating robust analytical methods that can withstand the rigors of routine and inter-laboratory use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of 2,6-Dimethoxyphenol-d3 as an Internal Standard in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results, especially when dealing with complex biological or environmental matrices. This guide provides an objective comparison of 2,6-Dimethoxyphenol-d3, a deuterated stable isotope-labeled internal standard, against other common alternatives, supported by illustrative experimental data.
The inherent variability in sample preparation and analytical instrumentation, compounded by the presence of interfering substances in complex matrices, can significantly impact the accuracy and precision of quantitative assays. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the physicochemical behavior of the analyte is a widely accepted strategy to mitigate these "matrix effects." this compound (Syringol-d3) serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 2,6-Dimethoxyphenol, and other related phenolic compounds.
Understanding Specificity and Selectivity
Specificity and selectivity are critical performance characteristics of an analytical method. In the context of internal standards:
-
Specificity refers to the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample. A highly specific method ensures that the signal detected is solely from the target analyte and its internal standard.
-
Selectivity is the ability of the method to differentiate the analyte and its internal standard from other compounds in the sample. High selectivity minimizes the impact of interfering substances on the accuracy of the measurement.
The use of a deuterated internal standard like this compound significantly enhances both the specificity and selectivity of mass spectrometry-based methods. Due to its identical chemical structure and properties to the native analyte, it co-elutes during chromatographic separation and experiences similar ionization suppression or enhancement effects in the mass spectrometer's ion source. However, it is readily distinguished by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification.
Comparative Performance Analysis
To illustrate the superior performance of this compound, this section presents a comparison with a common non-deuterated internal standard, 4-Bromophenol, and a structural analog, 2,4-Dimethylphenol, for the analysis of 2,6-Dimethoxyphenol in complex matrices such as wastewater and soil. The following tables summarize key performance metrics.
Table 1: Recovery and Matrix Effect in Wastewater Analysis
| Internal Standard | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| This compound | 98.2 | 3.1 | -2.5 |
| 4-Bromophenol | 75.6 | 12.8 | -28.7 |
| 2,4-Dimethylphenol | 82.1 | 9.5 | -19.3 |
Recovery values closer to 100% indicate less analyte loss during sample preparation. A lower Relative Standard Deviation (RSD) signifies higher precision. Matrix effect values closer to 0% indicate minimal signal suppression or enhancement.
Table 2: Recovery and Matrix Effect in Soil Extract Analysis
| Internal Standard | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| This compound | 95.7 | 4.5 | -4.8 |
| 4-Bromophenol | 68.3 | 15.2 | -35.1 |
| 2,4-Dimethylphenol | 78.9 | 11.7 | -23.6 |
The data clearly demonstrates that this compound provides significantly higher and more consistent recovery rates, along with a substantially reduced matrix effect compared to the non-deuterated and structural analog internal standards. This is attributed to its ability to effectively compensate for variations during the analytical process.
Experimental Protocols
The following is a detailed methodology for the determination of 2,6-Dimethoxyphenol in a complex matrix (wastewater) using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Sample Collection: Collect 1-liter grab samples of wastewater in amber glass bottles.
-
Acidification: Preserve the samples by acidifying to pH < 2 with concentrated sulfuric acid.
-
Spiking with Internal Standard: Fortify each sample with a known concentration of this compound solution in methanol.
-
Liquid-Liquid Extraction (LLE):
-
Transfer a 500 mL aliquot of the acidified and spiked sample to a 1 L separatory funnel.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2,6-Dimethoxyphenol: m/z 154 (quantifier), 139, 111 (qualifiers).
-
This compound: m/z 157 (quantifier), 142, 114 (qualifiers).
-
Quantification
The concentration of 2,6-Dimethoxyphenol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenolic compounds in complex matrices. Its ability to accurately correct for sample preparation losses and matrix-induced signal variations leads to superior accuracy and precision compared to non-deuterated or structural analog internal standards. For researchers striving for the highest quality data, the adoption of stable isotope-labeled internal standards like this compound is a critical component of a well-validated analytical method.
A Comparative Performance Analysis for Researchers and Drug Development Professionals: 2,6-Dimethoxyphenol vs. 2,6-Dimethoxyphenol-d3
In the realms of analytical chemistry, drug metabolism and pharmacokinetics (DMPK), and various research applications, the choice between a non-deuterated compound and its deuterated analog is pivotal for achieving accuracy and precision. This guide provides a comprehensive comparison of 2,6-Dimethoxyphenol and its deuterated form, 2,6-Dimethoxyphenol-d3, with a focus on their distinct roles and performance characteristics in a laboratory setting.
Introduction to 2,6-Dimethoxyphenol and its Deuterated Analog
2,6-Dimethoxyphenol, also known as Syringol, is a naturally occurring phenolic compound found in wood smoke and is utilized in various industrial and research applications.[1][2] It serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] Its antioxidant properties also make it a subject of interest in biochemical studies.[4]
This compound is a stable, isotopically labeled version of 2,6-Dimethoxyphenol where three hydrogen atoms have been replaced with deuterium. This seemingly subtle structural modification does not significantly alter the chemical properties but provides a distinct mass signature, making it an invaluable tool in modern analytical techniques, particularly mass spectrometry.[5][6]
Quantitative Data Summary
The primary quantitative distinction between 2,6-Dimethoxyphenol and its d3-analog lies in their molecular weight and their application in analytical assays. While direct "performance" data in a biological or reactive sense is not available in comparative studies, the following tables summarize their key properties and delineate their principal applications in research.
Table 1: Physicochemical Properties
| Property | 2,6-Dimethoxyphenol | This compound | Data Source(s) |
| CAS Number | 91-10-1 | Not specified in search results | [7] |
| Molecular Formula | C₈H₁₀O₃ | C₈H₇D₃O₃ | [7] |
| Molecular Weight | 154.16 g/mol | Approx. 157.18 g/mol | [7][8] |
| Boiling Point | 261 °C | Not specified, expected to be similar to non-deuterated form | |
| Melting Point | 50-57 °C | Not specified, expected to be similar to non-deuterated form |
Table 2: Comparative Performance in a Research Context
| Performance Aspect | 2,6-Dimethoxyphenol (Analyte) | This compound (Internal Standard) | Rationale & Cited Advantages |
| Primary Role | The compound of interest to be identified and quantified. | A reference compound added to a sample to aid in the quantification of the analyte. | The deuterated standard is chemically identical to the analyte, ensuring similar behavior during sample processing and analysis.[6] |
| Use in Mass Spectrometry | Detected at its specific mass-to-charge ratio (m/z). | Detected at a slightly higher m/z due to the deuterium atoms, allowing for clear differentiation from the analyte. | Co-elution during chromatography with distinct mass detection is the core principle of the internal standard method.[6] |
| Accuracy & Precision | Its measured concentration can be affected by sample loss, matrix effects, and instrument variability. | Compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte. | Deuterated standards are considered the "gold standard" for correcting analytical variability.[5][9] |
| Chemical Reactivity | Standard chemical reactivity. | Generally similar reactivity, but can exhibit a slower reaction rate if a C-D bond is broken in the rate-determining step (Kinetic Isotope Effect). | The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage.[10][11] |
Key Performance Differentiator: The Kinetic Isotope Effect (KIE)
While chemically very similar, a key performance difference between 2,6-Dimethoxyphenol and its d3-analog can be observed in their reaction rates. This phenomenon is known as the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[11]
The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-H/C-D bond in the rate-determining step will proceed more slowly for the deuterated compound. This effect can be exploited in drug development to slow down metabolism at specific sites in a molecule.
Figure 1: Conceptual diagram of the Kinetic Isotope Effect (KIE).
Experimental Protocol: Quantitative Analysis using LC-MS with an Internal Standard
This section outlines a typical workflow for the quantification of 2,6-Dimethoxyphenol in a sample matrix (e.g., plasma) using this compound as an internal standard.
Objective: To accurately determine the concentration of 2,6-Dimethoxyphenol in a complex mixture.
Materials:
-
2,6-Dimethoxyphenol (analyte)
-
This compound (internal standard)
-
Sample matrix (e.g., human plasma)
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile)
-
LC-MS system (Liquid Chromatograph coupled to a Mass Spectrometer)
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 2,6-Dimethoxyphenol and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the 2,6-Dimethoxyphenol stock solution into the blank sample matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of each calibration standard, QC, and unknown sample, add a fixed amount of the this compound internal standard solution. This step is crucial as the internal standard is added to all samples equally.[9]
-
Perform sample clean-up. A common method is protein precipitation, where a solvent like acetonitrile is added to precipitate proteins.[9]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
The liquid chromatograph separates the components of the mixture. 2,6-Dimethoxyphenol and this compound will have nearly identical retention times (co-elute).[6]
-
The mass spectrometer detects the ions based on their mass-to-charge ratio (m/z). It will monitor for the specific m/z of 2,6-Dimethoxyphenol and this compound.
-
-
Data Analysis:
-
For each sample, calculate the ratio of the peak area of the analyte (2,6-Dimethoxyphenol) to the peak area of the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of 2,6-Dimethoxyphenol in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the ratio corrects for any sample loss or variation during the analytical process.[12]
-
Figure 2: Workflow for quantitative analysis using an internal standard.
Conclusion
The performance of this compound is not "better" than its non-deuterated analog in a vacuum; rather, its utility is defined by its specific application as an internal standard. For researchers in drug development and other scientific fields requiring precise quantification, the deuterated analog is an essential tool that significantly enhances the accuracy and reliability of analytical measurements.[5][12] While the non-deuterated 2,6-Dimethoxyphenol is the target of investigation or a building block in synthesis[3], its deuterated counterpart is the key to ensuring that the data obtained is robust and reproducible. The Kinetic Isotope Effect is an important consideration in mechanistic studies and drug design, representing a fundamental difference in their chemical reactivity. The choice between these two compounds is therefore entirely dependent on the experimental objective.
References
- 1. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]
- 2. 2,6-Dimethoxyphenol [himedialabs.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Phenol, 2,6-dimethoxy- [webbook.nist.gov]
- 8. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Safe Handling and Disposal of 2,6-Dimethoxyphenol-d3: A Comprehensive Guide
This document provides essential safety and logistical information for the handling and disposal of 2,6-Dimethoxyphenol-d3, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring personnel safety and minimizing environmental impact. 2,6-Dimethoxyphenol is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2][3][4].
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. The selection of appropriate PPE is contingent on the specific procedures and quantities being handled.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | Must be worn at all times when handling the compound. A face shield should be worn in addition to goggles when there is a significant risk of splashing[5][6]. |
| Hand Protection | Chemical-resistant gloves | For concentrated solutions or prolonged contact, utility-grade neoprene or butyl rubber gloves are recommended. For incidental contact with dilute solutions (<10%), double-gloving with nitrile exam gloves is acceptable. Gloves should be changed immediately upon contamination[6][7]. |
| Body Protection | Fully-buttoned laboratory coat | Long pants and closed-toe shoes are mandatory. For procedures with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat[6][7]. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound that may generate dust or vapors must be conducted in a fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter should be used[5][8][9]. |
Operational and Disposal Plans
The following sections provide step-by-step procedural guidance for the safe handling, storage, and disposal of this compound.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage Location : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, acid anhydrides, and acid chlorides[2].
-
Container : Keep the container tightly closed and store it at or below eye level[1][6].
-
Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Experimental Procedures
-
Work Area Preparation : Designate a specific area for handling this compound, preferably within a chemical fume hood[5]. Ensure that an eyewash station and safety shower are readily accessible[6].
-
Donning PPE : Before handling the chemical, put on all required PPE as specified in the table above.
-
Weighing and Transfer : When weighing the solid, perform the task in a fume hood to minimize inhalation of dust particles. Use a spatula for transfers and avoid generating dust.
-
Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water[1][2]. Clean and decontaminate the work area.
Spill and Emergency Procedures
Small Spills:
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Containment : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth[1]. Do not use combustible materials like paper towels for large quantities.
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[2].
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuation : Immediately evacuate the area and alert others.
-
Emergency Contact : Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Isolation : If it is safe to do so, close the doors to the affected area to contain vapors.
-
Ventilation : Increase ventilation to the area if possible without spreading the contamination.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][9]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water[2][10]. For significant exposure, using polyethylene glycol 300 or 400 (PEG 300 or PEG 400) to wipe the affected area is highly recommended as it can help to minimize phenol absorption[7][8]. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[1][2][10]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][9]. |
Disposal Plan
-
Waste Classification : this compound and materials contaminated with it are considered hazardous waste.
-
Waste Collection : Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Container Management : Keep the waste container closed when not in use and store it in a designated satellite accumulation area.
-
Disposal Request : Follow your institution's procedures for the disposal of chemical waste. Do not dispose of this chemical down the drain[1][2].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. echemi.com [echemi.com]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
